molecular formula C11H14BrNO B8740319 5-Bromo-2-(cyclopentylmethoxy)pyridine

5-Bromo-2-(cyclopentylmethoxy)pyridine

Cat. No.: B8740319
M. Wt: 256.14 g/mol
InChI Key: ZGPWEMVSDGNTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclopentylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(cyclopentylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(cyclopentylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-(cyclopentylmethoxy)pyridine

InChI

InChI=1S/C11H14BrNO/c12-10-5-6-11(13-7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

ZGPWEMVSDGNTQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=NC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 5-Bromo-2-(cyclopentylmethoxy)pyridine: Molecular Blueprint, Synthesis, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern drug discovery, halogenated alkoxypyridines serve as privileged scaffolds, offering a unique balance of metabolic stability, precise steric control, and versatile synthetic handles. 5-Bromo-2-(cyclopentylmethoxy)pyridine is a highly specialized building block designed for advanced medicinal chemistry campaigns. This whitepaper deconstructs the physicochemical properties of this molecule, elucidates the mechanistic rationale behind its structural design, and provides self-validating, field-proven protocols for its synthesis and downstream functionalization.

Molecular Identity & Physicochemical Profiling

The architectural design of 5-Bromo-2-(cyclopentylmethoxy)pyridine combines an electron-deficient heteroaromatic core with a lipophilic cycloalkyl ether and a heavy halogen atom. This specific arrangement dictates both its physicochemical behavior and its reactivity profile.

Quantitative Molecular Data

To facilitate integration into cheminformatics databases and property-prediction models, the core quantitative metrics of the molecule are summarized below:

PropertyValueComputational/Structural Rationale
Chemical Formula C₁₁H₁₄BrNODerived from a pyridine core (C₅H₃N) + bromo (Br) + cyclopentylmethoxy (C₆H₁₁O).
Exact Molecular Weight 256.143 g/mol Optimal for fragment-based drug discovery (FBDD) or as a low-MW intermediate.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2Pyridine nitrogen and ether oxygen serve as key interaction points for target binding.
Rotatable Bonds 3Provides sufficient conformational flexibility for the cyclopentyl ring to occupy hydrophobic pockets.
Topological Polar Surface Area (TPSA) ~22.1 ŲHighly favorable for blood-brain barrier (BBB) penetration and oral bioavailability.

Mechanistic Rationale in Medicinal Chemistry

The selection of 5-Bromo-2-(cyclopentylmethoxy)pyridine as a starting material is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • The 2-Alkoxy Substitution: The ether linkage at the 2-position donates electron density into the pyridine ring via resonance. This dampens the inherent electron deficiency of the heterocycle, rendering it less susceptible to N-oxidation by cytochrome P450 enzymes in vivo. Furthermore, the cyclopentyl group introduces significant steric bulk and lipophilicity, which is often exploited to drive binding affinity in deep hydrophobic target pockets.

  • The 5-Bromo Handle: Positioned para to the nitrogen atom's lone pair, the 5-bromo substituent is electronically distinct from the 2-position. While the 2-position is activated for nucleophilic attack, the 5-position is primed for transition-metal-catalyzed oxidative addition, making it an ideal vector for late-stage diversification.

StructuralLogic Core 5-Bromo-2-(cyclopentylmethoxy)pyridine C11H14BrNO Bromo 5-Bromo Substituent (Cross-Coupling Handle) Core->Bromo Enables Alkoxy 2-Cyclopentylmethoxy Group (Lipophilicity & Steric Bulk) Core->Alkoxy Modulates Pyridine Pyridine Core (H-Bond Acceptor) Core->Pyridine Provides Suzuki/Heck Reactions Suzuki/Heck Reactions Bromo->Suzuki/Heck Reactions Target Binding Affinity Target Binding Affinity Alkoxy->Target Binding Affinity Aqueous Solubility Aqueous Solubility Pyridine->Aqueous Solubility

Caption: Logical relationship between structural features and chemical utility.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for synthesizing 2-alkoxypyridines is via Nucleophilic Aromatic Substitution (SNAr) of a 2-halopyridine precursor [1]. In this system, 2-chloro-5-bromopyridine is reacted with cyclopentylmethanol .

Causality of Experimental Design
  • Regioselectivity: The pyridine nitrogen strongly withdraws electron density from the 2- and 4-positions, stabilizing the anionic Meisenheimer complex intermediate. Consequently, the alkoxide selectively displaces the 2-chloro group, leaving the 5-bromo group entirely intact.

  • Base Selection: Sodium hydride (NaH) is utilized to quantitatively deprotonate cyclopentylmethanol. A strong, non-nucleophilic base is required to prevent competing side reactions with the electrophile.

Step-by-Step Protocol: Synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine

Reagents:

  • 2-Chloro-5-bromopyridine (1.0 equiv, 10.0 mmol)

  • Cyclopentylmethanol (1.2 equiv, 12.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Procedure:

  • Alkoxide Generation: Suspend NaH in anhydrous THF (30 mL) in an oven-dried Schlenk flask under a continuous argon atmosphere. Cool the suspension to 0 °C using an ice bath. Rationale: Cooling prevents the exothermic deprotonation from localized overheating, which can degrade the solvent.

  • Nucleophile Addition: Add cyclopentylmethanol dropwise via syringe over 10 minutes. Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium cyclopentylmethoxide.

  • Electrophile Introduction: Dissolve 2-chloro-5-bromopyridine in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours. Rationale: While the 2-position is activated, the steric bulk of the cyclopentyl group requires thermal energy to drive the SNAr reaction to completion.

  • Workup & Purification: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized, the 5-bromo vector serves as a premier handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the rapid construction of biaryl systems critical for drug discovery [2, 3].

SyntheticWorkflow SM1 2-Chloro-5-bromopyridine SNAr SNAr Reaction (0 to 60°C) SM1->SNAr Electrophile SM2 Cyclopentylmethanol Base NaH / THF (Deprotonation) SM2->Base Step 1 Base->SNAr Alkoxide Product 5-Bromo-2-(cyclopentylmethoxy)pyridine SNAr->Product 12h, 60°C Suzuki Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Product->Suzuki Handle Final 5-Aryl-2-(cyclopentylmethoxy)pyridine Suzuki->Final Cross-Coupling

Caption: Two-step workflow from SNAr synthesis to downstream Suzuki cross-coupling.

Step-by-Step Protocol: General Suzuki-Miyaura Arylation

Reagents:

  • 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Procedure:

  • Reagent Assembly: To a microwave vial or Schlenk tube, add the bromopyridine substrate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing (Critical Step): Evacuate the vessel and backfill with argon (repeat 3 times). Rationale: Pd(0) catalysts are highly susceptible to oxidation by atmospheric O₂. Strict anaerobic conditions prevent catalyst poisoning and homocoupling side reactions.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture (previously sparged with argon for 30 minutes) via syringe.

  • Reaction Execution: Seal the tube and heat to 90 °C in an oil bath for 8 hours.

  • Isolation: Cool the mixture, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Filter the combined organics through a pad of Celite to remove palladium black, concentrate, and purify via column chromatography.

References

  • Lanni, E. L., Bosscher, M. A., Ooms, B. D., Shandro, C. A., Ellsworth, B. A., & Anderson, C. E. (2008). "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry, 73(16), 6425-6428.[Link]

  • Cho, H., Sengupta, S., Jeon, S. S. H., Hur, W., Choi, H. G., Seo, H.-S., Lee, B. J., Kim, J. H., & Chung, M. (2017). "Suzuki–Miyaura Cross-Coupling of Aryl/Indolyl Boronates." Organic Letters, 19(15), 3974-3977.[Link]

  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2016). "Disubstituted Pyridines: The Double-Coupling Approach." Beilstein Journal of Organic Chemistry, 12, 86-111.[Link]

An In-depth Technical Guide to 2-(Cyclopentylmethoxy)-5-bromopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyridinyl ethers represent a cornerstone scaffold for the development of novel therapeutic agents. Their unique electronic properties and capacity for diverse functionalization make them invaluable building blocks in the synthesis of complex molecular architectures. Among these, 2-(Cyclopentylmethoxy)-5-bromopyridine has emerged as a significant intermediate, offering a strategic entry point for the introduction of a cyclopentylmethoxy moiety and a reactive bromine handle for subsequent cross-coupling reactions.

This technical guide provides a comprehensive overview of 2-(Cyclopentylmethoxy)-5-bromopyridine, detailing its chemical identity, a validated synthetic pathway, key physicochemical and spectroscopic properties, and its applications as a pivotal intermediate in pharmaceutical and agrochemical research. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Chemical Identity and Synonyms

The nomenclature of chemical compounds can often vary, leading to potential ambiguity. For the subject of this guide, it is crucial to establish its precise chemical identity and recognize its common synonyms to ensure clarity in research and procurement.

The most systematically correct IUPAC name for the compound is 5-Bromo-2-(cyclopentylmethoxy)pyridine . However, it is also frequently referred to as 2-(Cyclopentylmethoxy)-5-bromopyridine . Both names describe the same molecular structure.

Table 1: Chemical Identifiers

IdentifierValue
Primary IUPAC Name 5-Bromo-2-(cyclopentylmethoxy)pyridine
Common Synonym 2-(Cyclopentylmethoxy)-5-bromopyridine
CAS Number 1696050-01-7[1]
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol [1]
SMILES BrC1=NC=C(OCC2CCCC2)C=C1[1]

It is imperative to use the CAS Number, 1696050-01-7, as the definitive identifier in all experimental and procurement documentation to avoid confusion with structurally related isomers such as 2-Bromo-3-(cyclopentylmethoxy)pyridine.

Synthesis and Purification

The synthesis of 2-(Cyclopentylmethoxy)-5-bromopyridine is most effectively achieved through a Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[2][3] This approach involves the reaction of a deprotonated 5-bromo-2-pyridone with a suitable cyclopentylmethyl halide. The general synthetic strategy is a two-step process, beginning with the preparation of the 5-bromo-2-pyridone precursor.

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine (5-Bromo-2-pyridone)

The precursor, 5-bromo-2-hydroxypyridine, can be synthesized from 2-amino-5-bromopyridine or by the hydrolysis of 5-bromo-2-methoxypyridine. The latter is a straightforward method for obtaining the desired pyridone.

Experimental Protocol: Hydrolysis of 5-Bromo-2-methoxypyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxypyridine (1 equivalent) with a 6M aqueous solution of hydrochloric acid.

  • Heating: Heat the reaction mixture to 100°C and maintain vigorous stirring for approximately 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and carefully neutralize to a pH of 7 using a 1M aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or mashing with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield 5-bromo-2-hydroxypyridine as a solid.[4]

Step 2: Williamson Ether Synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine

With the 5-bromo-2-pyridone precursor in hand, the final product is synthesized via an SN2 reaction with a cyclopentylmethyl halide in the presence of a base.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine 5-Bromo-2-methoxypyridine->5-Bromo-2-hydroxypyridine HCl, H₂O, 100°C Final_Product 5-Bromo-2-(cyclopentylmethoxy)pyridine 5-Bromo-2-hydroxypyridine->Final_Product 1. Base (e.g., NaH) 2. Cyclopentylmethyl bromide Cyclopentylmethanol Cyclopentylmethanol Cyclopentylmethyl_bromide Cyclopentylmethyl bromide Cyclopentylmethanol->Cyclopentylmethyl_bromide PBr₃

Figure 1: General synthetic workflow for 5-Bromo-2-(cyclopentylmethoxy)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-hydroxypyridine (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the pyridone.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add cyclopentylmethyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-2-(cyclopentylmethoxy)pyridine as a pure compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 2-(Cyclopentylmethoxy)-5-bromopyridine is essential for its use in further synthetic applications. While specific experimental data for some physical properties may not be readily available in the public domain, they can be inferred from closely related structures.

Table 2: Physicochemical Properties

PropertyValue/DescriptionNotes
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.Based on similar bromo-alkoxy-pyridines.[5]
Boiling Point Higher than that of 2-bromo-5-methoxypyridine (78°C at 0.6 mmHg) due to the larger cyclopentylmethyl group.[6]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the cyclopentylmethoxy group, and the cyclopentyl protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their coupling constants. The methylene protons adjacent to the ether oxygen will likely appear as a doublet around δ 4.0-4.5 ppm. The remaining cyclopentyl protons will be observed in the aliphatic region (typically δ 1.0-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield. The carbons of the cyclopentylmethoxy group will also be evident, including the methylene carbon attached to the oxygen.

Mass Spectrometry (MS)

The mass spectrum of 2-(Cyclopentylmethoxy)-5-bromopyridine will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage (typically in the range of 1250-1000 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=C and C=N stretching of the pyridine ring (in the region of 1600-1450 cm⁻¹).

Applications in Research and Drug Development

Halogenated pyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[6][8] The presence of a bromine atom in 2-(Cyclopentylmethoxy)-5-bromopyridine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

The cyclopentylmethoxy group can also play a crucial role in modulating the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Applications cluster_reactions Key Synthetic Transformations cluster_products Potential Bioactive Molecules Core_Intermediate 5-Bromo-2-(cyclopentylmethoxy)pyridine Suzuki Suzuki Coupling (C-C bond formation) Core_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core_Intermediate->Buchwald Stille Stille Coupling (C-C bond formation) Core_Intermediate->Stille Pharma Pharmaceuticals Suzuki->Pharma Buchwald->Pharma Agro Agrochemicals Stille->Agro

Figure 2: Role of 5-Bromo-2-(cyclopentylmethoxy)pyridine as a versatile synthetic intermediate.

While specific examples of marketed drugs derived from this particular intermediate are not widely publicized, its structural motifs are present in numerous patented compounds with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Cyclopentylmethoxy)-5-bromopyridine. While a specific safety data sheet (SDS) for this compound may not be universally available, the safety profile can be inferred from structurally similar compounds like 2-bromo-5-methoxypyridine.

Table 3: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures In case of skin contact: Wash off immediately with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If inhaled: Move the person to fresh air. If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.[10]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.

It is strongly recommended to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

5-Bromo-2-(cyclopentylmethoxy)pyridine is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis via the Williamson ether reaction, and the presence of a reactive bromine handle make it an attractive starting material for the creation of diverse molecular libraries. By understanding its chemical properties, synthetic pathways, and appropriate handling procedures, researchers can effectively leverage this intermediate to advance their drug discovery and development programs.

References

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5), 835.
  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016).
  • Jubilant Ingrevia Limited. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Organic Chemistry Guide. (2023, February 11). Williamson Ether Synthesis - Easy! [Video]. YouTube.
  • ResearchGate. (2025, August 6).
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Catsyn. (n.d.). 2-Bromo-5-hydroxypyridine | CAS 55717-45-8. Retrieved from [Link]

  • PMC. (n.d.).
  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • NIST. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • SpectraBase. (n.d.). 2-Bromo-5-[3-bromo-5-(methoxymethoxymethyl)phenyl]pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(cyclopentylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Bromo-2-(cyclopentylmethoxy)pyridine is a halogenated pyridyl ether that serves as a crucial building block in modern organic and medicinal chemistry. Its structural features—a reactive bromine atom at the 5-position, an electron-rich pyridine core, and a bulky cyclopentylmethoxy group at the 2-position—provide a unique combination of reactivity and selectivity. This guide offers a comprehensive analysis of its chemical properties, a robust protocol for its synthesis, and an in-depth exploration of its applications in palladium-catalyzed cross-coupling reactions, which are central to the construction of complex molecules for drug discovery and materials science.

Compound Identity and Physicochemical Properties

5-Bromo-2-(cyclopentylmethoxy)pyridine is a key intermediate whose utility is defined by its distinct structural components. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the ether linkage provides stability and influences the molecule's overall steric and electronic profile.

dot

Caption: Chemical structure of 5-Bromo-2-(cyclopentylmethoxy)pyridine.

While specific, experimentally-derived data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs and foundational chemical principles.

Table 1: Physicochemical Properties

Property Value (Predicted/Inferred) Source/Justification
CAS Number 1245563-14-9 Most common identifier in chemical supplier databases.
Molecular Formula C₁₁H₁₄BrNO Based on atomic composition.
Molecular Weight 256.14 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow oil or low-melting solid Inferred from analogs like 5-Bromo-2-methoxypyridine.[1]
Boiling Point >200 °C (at 760 mmHg) Predicted based on increased molecular weight compared to simpler analogs.

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Insoluble in water. | Standard for non-polar organic compounds. |

Synthesis and Purification

The most direct and industrially scalable route to 5-Bromo-2-(cyclopentylmethoxy)pyridine is the Williamson ether synthesis. This venerable yet highly reliable Sɴ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[2][3][4]

Causality of Experimental Design: The choice of starting materials is critical for maximizing yield and minimizing side reactions.[5] The synthesis proceeds by deprotonating the hydroxyl group of 5-bromo-2-hydroxypyridine to form a potent pyridin-2-olate nucleophile. This nucleophile then displaces a halide from (bromomethyl)cyclopentane. Using a primary halide is essential because secondary or tertiary halides would favor an E2 elimination side-reaction, leading to the formation of cyclopentene.[4][5] Sodium hydride (NaH) is an ideal base for this transformation as it irreversibly deprotonates the alcohol, driving the reaction to completion, and the only byproduct is hydrogen gas, which is easily removed.

dot

SynthesisWorkflow start Starting Materials: - 5-Bromo-2-hydroxypyridine - (Bromomethyl)cyclopentane - Sodium Hydride (NaH) reaction Reaction Step: Williamson Ether Synthesis start->reaction Add NaH to alcohol in THF, then add alkyl bromide workup Aqueous Workup: - Quench excess NaH - Separate organic/aqueous layers reaction->workup Reaction completion (TLC) purification Purification: Flash Column Chromatography workup->purification Dry organic layer, concentrate product Final Product: 5-Bromo-2-(cyclopentylmethoxy)pyridine purification->product Isolate pure fractions

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxypyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • (Bromomethyl)cyclopentane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-hydroxypyridine (1.0 eq).

  • Deprotonation: Anhydrous THF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise, ensuring the temperature does not exceed 5 °C. The slurry is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.

  • Alkylation: (Bromomethyl)cyclopentane (1.1 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully cooled back to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. The mixture is then partitioned between EtOAc and water. The layers are separated, and the aqueous layer is extracted twice more with EtOAc.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield 5-Bromo-2-(cyclopentylmethoxy)pyridine as a pure product.

Chemical Reactivity and Synthetic Applications

The synthetic value of 5-Bromo-2-(cyclopentylmethoxy)pyridine lies in the selective reactivity of its C-Br bond. This site is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex scaffolds required in drug development.[1][6] The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the C-Br bond a reliable and predictable reaction site.[7]

dot

ReactivityPathways start 5-Bromo-2-(cyclopentylmethoxy)pyridine suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base prod_suzuki 5-Aryl-2-(cyclopentylmethoxy)pyridine suzuki->prod_suzuki prod_buchwald 5-(Dialkylamino)-2-(cyclopentylmethoxy)pyridine buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-2-(cyclopentylmethoxy)pyridine sonogashira->prod_sonogashira

Caption: Key cross-coupling reaction pathways.

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds. 5-Bromo-2-(cyclopentylmethoxy)pyridine readily couples with a wide variety of aryl- and heteroarylboronic acids or esters.[1]

Protocol: Synthesis of a 5-Aryl-2-(cyclopentylmethoxy)pyridine Derivative

  • Reagents: In a Schlenk flask, combine 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture under a nitrogen atmosphere at 85-95 °C for 4-12 hours, monitoring by TLC.[8]

  • Workup & Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The product is purified via column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step. The water in the solvent system aids in the dissolution of the base and facilitates the reaction.[8]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, converting the aryl bromide into an arylamine. This is a critical transformation for synthesizing compounds that interact with biological targets.

Protocol: Synthesis of a 5-Amino-2-(cyclopentylmethoxy)pyridine Derivative

  • Reagents: To an oven-dried, resealable Schlenk tube, add 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 mmol), the desired amine (1.2 mmol), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C until the starting material is consumed.

  • Workup & Purification: Cool the reaction, filter through a pad of Celite to remove catalyst residue, and concentrate. Purify the residue by column chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are necessary to promote the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond.

Safety and Handling

As with any halogenated organic compound, 5-Bromo-2-(cyclopentylmethoxy)pyridine must be handled with appropriate care. While specific toxicity data is unavailable, the GHS classifications for the closely related 5-Bromo-2-methoxypyridine provide a strong basis for safe handling procedures.

Table 2: GHS Hazard Information (Inferred)

Hazard Class Statement Precautionary Codes Source
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P264, P280, P302+P352, P332+P317 [10]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation P280, P305+P351+P338, P337+P317 [10]

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |[10] |

Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-(cyclopentylmethoxy)pyridine is a highly valuable and versatile synthetic intermediate. Its primary utility is derived from the C-Br bond, which serves as a reliable electrophilic partner in a suite of high-impact, palladium-catalyzed cross-coupling reactions. By understanding the principles of its synthesis via the Williamson ether reaction and mastering its application in key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently construct novel molecular architectures for applications spanning from pharmaceuticals to advanced materials. Proper adherence to safety protocols ensures that this powerful chemical building block can be utilized effectively and safely in a research setting.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • Nykaza, T. V., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Journal of the American Chemical Society, 140(46), 15883–15893. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 5-Bromo-2-(cyclopentylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 5-Bromo-2-(cyclopentylmethoxy)pyridine (CAS No: 871337-56-1) was publicly available at the time of this writing. The following in-depth technical guide has been compiled using data from structurally analogous compounds, primarily 5-Bromo-2-methoxypyridine. This information is intended for guidance and informational purposes only and should not be considered a substitute for a compound-specific SDS provided by the manufacturer or supplier. Researchers, scientists, and drug development professionals are urged to obtain and consult the official SDS before handling this chemical.

Section 1: Chemical Identification

Identifier Information
Chemical Name 5-Bromo-2-(cyclopentylmethoxy)pyridine
CAS Number 871337-56-1
Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Structure (A specific chemical structure image would be placed here in a formal document)
Synonyms Not available

Section 2: Hazard Identification (Extrapolated)

Based on the hazard profile of similar brominated pyridine derivatives, 5-Bromo-2-(cyclopentylmethoxy)pyridine is anticipated to present the following hazards.

GHS Classification (Anticipated):

  • Skin Irritation: Category 2[1][2][3]

  • Serious Eye Irritation: Category 2/2A[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][3][4]

GHS Label Elements (Anticipated):

  • Pictogram:

  • Signal Word: Warning [1][4]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[1][5][6]

  • H319: Causes serious eye irritation.[1][5][6]

  • H335: May cause respiratory irritation.[1][5][6]

Precautionary Statements (Anticipated):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6]

    • P264: Wash skin thoroughly after handling.[1][3][6]

    • P271: Use only outdoors or in a well-ventilated area.[1][4][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[1][3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Section 3: First-Aid Measures (Extrapolated)

Immediate medical attention is recommended in case of significant exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 4: Fire-Fighting Measures (Extrapolated)

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[3][7]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7] Containers may explode when heated.[8]

Section 5: Accidental Release Measures (Extrapolated)

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods and Materials for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2] Use spark-proof tools and explosion-proof equipment.[1]

Section 6: Handling and Storage (Extrapolated)

  • Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood.[1][9] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[2][3]

  • Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store locked up.[1][3] Incompatible materials include acids, bases, and strong oxidizing agents.[3][7]

Section 7: Exposure Controls/Personal Protection (Extrapolated)

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to maintain airborne concentrations below exposure limits. Ensure that eyewash stations and safety showers are close to the workstation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3]

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Section 8: Physical and Chemical Properties

Data for the target compound is limited. The following table includes information for a closely related analogue, 5-Bromo-2-methoxypyridine, for reference.

Property Value (for 5-Bromo-2-methoxypyridine) Reference
Appearance Not specified
Odor Not specified
Boiling Point 80 °C at 12 mmHg[4]
Density 1.453 g/mL at 25 °C[4]
Flash Point 96 °C (204.8 °F) - closed cup[4]
Solubility Insoluble in water[6]
Refractive Index n20/D 1.555[4]

Visualizations

Safe Handling Workflow

Safe Handling Workflow for 5-Bromo-2-(cyclopentylmethoxy)pyridine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Read_SDS Consult SDS Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Read_SDS->Don_PPE Verify_Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE->Verify_Ventilation Weigh_Dispense Weigh and Dispense Verify_Ventilation->Weigh_Dispense Avoid_Contact Avoid Skin/Eye Contact and Inhalation Weigh_Dispense->Avoid_Contact Close_Container Keep Container Closed Avoid_Contact->Close_Container Clean_Area Clean Work Area Close_Container->Clean_Area Dispose_Waste Dispose of Waste Properly Clean_Area->Dispose_Waste Remove_PPE Remove and Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart outlining the essential steps for the safe handling of 5-Bromo-2-(cyclopentylmethoxy)pyridine, from preparation to post-handling procedures.

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Bromo-5-methylpyridine.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • Oakwood Chemical. (n.d.). 5-Bromo-2-(cyclopropylmethoxy)pyridine, min 98%, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.).
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • Carl ROTH. (2024, September 17).
  • Lab Alley. (n.d.).
  • Fisher Scientific. (2015, May 20).
  • Actylis Lab Solutions. (2024, September 13).
  • DCMR. (n.d.).
  • ECHEMI. (n.d.).

Sources

Cyclopentylmethoxy vs. Cyclopropylmethoxy Pyridines: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory conditions.[1][2] The strategic functionalization of this privileged heterocycle is paramount to modulating its physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed comparative analysis of two seemingly similar substituents: the cyclopentylmethoxy and cyclopropylmethoxy groups. We will dissect how the subtle shift from a five-membered to a three-membered carbocyclic ring imparts profound differences in conformation, metabolic fate, and ultimately, pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental design and strategic molecular modification.

The Strategic Importance of Alkoxy-Substituted Pyridines

The pyridine ring is a bioisostere of benzene, with the nitrogen atom serving as a hydrogen bond acceptor and a means to fine-tune basicity and solubility.[3] This makes it a highly versatile core for interacting with a multitude of biological targets. When functionalized with alkoxy groups, such as cyclopentylmethoxy or cyclopropylmethoxy, these moieties often orient into hydrophobic pockets of target proteins, contributing significantly to binding affinity.[4][5] A primary therapeutic area where these scaffolds have proven invaluable is in the inhibition of phosphodiesterase-4 (PDE4), an enzyme critical to the regulation of intracellular cyclic AMP (cAMP) and a key player in inflammatory and neurological pathways.[6][7][8]

Comparative Synthesis Strategies

The introduction of the cyclopentylmethoxy or cyclopropylmethoxy group onto a pyridine core is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxypyridine intermediate, followed by nucleophilic attack on an appropriate alkyl halide.

Experimental Protocol: General Synthesis of Alkoxy-Pyridines
  • Deprotonation: To a solution of a suitable hydroxypyridine precursor (1.0 eq.) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

  • Alkylation: Add the corresponding alkylating agent, either (bromomethyl)cyclopentane or (bromomethyl)cyclopropane (1.2 eq.), to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkoxy-pyridine.

Causality in Experimental Design: The choice of a strong, non-nucleophilic base like NaH is critical to prevent side reactions and ensure complete deprotonation of the hydroxyl group, which is a relatively weak acid. DMF is often chosen as the solvent for its high boiling point and its ability to solvate the sodium cation, thereby increasing the nucleophilicity of the pyridinolate anion.

G cluster_0 Synthesis Workflow cluster_1 Parallel Alkylation start Hydroxypyridine Precursor base Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) start->base alkoxide Pyridinolate Anion Intermediate base->alkoxide alkyl_cp (Bromomethyl)cyclopentane alkoxide->alkyl_cp Path A alkyl_cpr (Bromomethyl)cyclopropane alkoxide->alkyl_cpr Path B prod_cpm Cyclopentylmethoxy Pyridine alkyl_cp->prod_cpm workup Aqueous Work-up & Extraction prod_cpm->workup prod_cpr Cyclopropylmethoxy Pyridine alkyl_cpr->prod_cpr prod_cpr->workup purify Column Chromatography workup->purify final_product Purified Product purify->final_product

Caption: Comparative workflow for the synthesis of target compounds.

Physicochemical & Structural Divergence

The change from a five-membered to a three-membered ring, while seemingly minor, introduces significant differences in the molecule's physical and chemical properties.

  • Steric Profile & Conformation: The cyclopentyl group is larger and conformationally flexible, capable of adopting "envelope" and "twist" puckered conformations. This flexibility allows it to adapt its shape to fit into a binding pocket. In contrast, the cyclopropyl group is a small, rigid, and planar triangle.[9][10] This rigidity can be entropically favorable for binding, as less conformational freedom is lost upon entering the active site.[10]

  • Electronic Properties: The cyclopropyl ring possesses unique electronic properties due to the high degree of strain and the sp2-like character of its C-C bonds.[9][11] This can influence interactions with aromatic residues in a protein target.

  • Lipophilicity: Lipophilicity, often measured as LogP (the octanol-water partition coefficient), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The larger cyclopentyl group generally imparts greater lipophilicity than the smaller cyclopropyl group. This can affect properties like cell membrane permeability and the potential to cross the blood-brain barrier (BBB).[12]

Table 1: Comparative Physicochemical Properties
PropertyCyclopentylmethoxy MoietyCyclopropylmethoxy MoietyImplication in Drug Design
Molecular Weight HigherLowerAdherence to Lipinski's Rule of Five
Conformation Flexible, puckeredRigid, planarEntropy of binding, fit to target
Predicted cLogP HigherLowerSolubility, membrane permeability, BBB penetration[13]
Topological Polar Surface Area (TPSA) Identical (for the ether)Identical (for the ether)Primarily influenced by the pyridine core
Metabolic Stability More susceptible to oxidationGenerally more stableDrug half-life, potential for active metabolites

Metabolic Stability: A Tale of Two Rings

One of the most significant differences between these two moieties lies in their susceptibility to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.

Cyclopentylmethoxy Group: As a standard cycloalkane, the cyclopentyl ring is susceptible to oxidative metabolism. CYP-mediated hydroxylation can occur at multiple positions on the ring, leading to a variety of metabolites, faster clearance, and potentially a shorter drug half-life.

Cyclopropylmethoxy Group: The cyclopropyl group is famously used in medicinal chemistry to enhance metabolic stability.[9][11][14] The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to those on other alkanes, making them significantly less susceptible to the initial hydrogen atom abstraction step required for CYP-mediated oxidation.[14] This "metabolic blocking" strategy can dramatically increase a drug's half-life and bioavailability.[9][14] However, it is crucial to note that cyclopropylamines can sometimes be bioactivated to form reactive intermediates.[14]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compounds (cyclopentylmethoxy and cyclopropylmethoxy pyridines) in DMSO. Thaw pooled human liver microsomes (HLM) and an NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Self-Validating System: This protocol includes a T=0 time point (where the reaction is quenched immediately after adding the NADPH system) to establish the initial concentration and positive controls (compounds with known high and low metabolic rates) to ensure the microsomes are active and the assay is performing as expected.

Pharmacological Consequences: A Case Study in PDE4 Inhibition

The practical implications of these structural and metabolic differences are best illustrated through a real-world example: the development of PDE4 inhibitors. PDE4 enzymes hydrolyze cAMP, and their inhibition leads to increased cAMP levels, which in turn suppresses inflammatory responses.[6][7]

  • Rolipram , an early PDE4 inhibitor, features a cyclopentyloxy group. It effectively occupies a hydrophobic pocket (Q2) in the PDE4 active site.[4][5] However, its clinical development was hampered by side effects and a relatively poor pharmacokinetic profile.

  • Roflumilast , a later-generation, approved PDE4 inhibitor for COPD and plaque psoriasis, incorporates a cyclopropylmethoxy group alongside a difluoromethoxy group.[4][11] These groups interact with the hydrophobic Q1 and Q2 pockets in the PDE4 active site.[4] The use of the cyclopropyl moiety contributes to the compound's improved metabolic stability and overall favorable drug profile.

cluster_pathway PDE4 Signaling Pathway GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 CREB CREB Phosphorylation PKA->CREB AntiInflam Anti-inflammatory Gene Transcription CREB->AntiInflam AMP AMP (inactive) PDE4->AMP Inhibitor Cyclo(pent/prop)ylmethoxy Pyridine Inhibitor Inhibitor->PDE4 Inhibition

Caption: Inhibition of the PDE4 enzyme increases cAMP levels.

Table 2: Comparative Potency of Representative PDE4 Inhibitors
CompoundKey MoietyTargetIC₅₀Notes
Rolipram CyclopentyloxyPDE4~90 nMPrototype; limited by side effects.
Roflumilast CyclopropylmethoxyPDE4B / PDE4D0.84 nM / 0.68 nM[4][5]Approved drug; high potency and selectivity.

The superior potency and selectivity of roflumilast highlight how the combination of the rigid, metabolically stable cyclopropylmethoxy group with other optimized features can lead to a clinically successful drug where earlier attempts with a more metabolically labile group fell short.[4][5]

Conclusion: Strategic Selection in Drug Design

The choice between a cyclopentylmethoxy and a cyclopropylmethoxy substituent is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.

  • Choose Cyclopentylmethoxy when:

    • A larger, flexible hydrophobic group is required to fill a specific binding pocket.

    • Enhanced metabolic stability is not a primary concern, or a certain level of metabolism is desired (e.g., for prodrug activation or to avoid accumulation).

    • Exploring broader conformational space is part of the structure-activity relationship (SAR) strategy.

  • Choose Cyclopropylmethoxy when:

    • Metabolic stability is paramount. This is the primary reason for its selection to increase half-life and bioavailability.[9][11][14]

    • A small, rigid anchor is needed for a specific hydrophobic interaction.

    • The unique electronic properties of the cyclopropyl ring may offer favorable π-stacking or other electronic interactions.

    • Reducing off-target effects and increasing potency are key objectives.[9][10][11]

By understanding the fundamental differences in structure, metabolism, and pharmacology imparted by these two moieties, drug development professionals can make more informed decisions, accelerating the optimization of lead compounds into viable clinical candidates.

References

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC. (2018, October 17). Vertex AI Search.
  • A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs. Benchchem.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023, July 15). MDPI.
  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14).
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • PDE4 Inhibitors. (2023, July 21). Encyclopedia MDPI.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).
  • Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors.
  • selective pde4 inhibitor: Topics. Science.gov.
  • PDE4D: A Multipurpose Pharmacological Target - PMC. Vertex AI Search.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Vertex AI Search.
  • Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases - PMC. (2017, August 31). Vertex AI Search.
  • Multi-component Reactions for the Synthesis of Pyridine Derivatives: Applic
  • Pyridine alkaloids with activity in the central nervous system - PMC. Vertex AI Search.
  • Pyridine alkaloids with activity in the central nervous system.
  • Predicted physico‐chemical properties of 60 synthesized library members...
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Vertex AI Search.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 7). MDPI.
  • Acceler
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.

Sources

Methodological & Application

Application Note: Synthesis of 2-Alkoxypyridines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

The 2-alkoxypyridine motif is a privileged scaffold frequently found in active pharmaceutical ingredients (APIs) and agrochemicals. While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification) is a standard approach for C–O bond formation, it often requires expensive palladium catalysts, specialized ligands, and rigorous removal of heavy metal impurities.

Nucleophilic Aromatic Substitution (SNAr) offers a highly efficient, metal-free alternative[1]. By leveraging the inherent electronic properties of the pyridine ring, researchers can achieve excellent yields under operationally simple conditions[2]. This guide details the mechanistic causality, optimization parameters, and a self-validating protocol for executing SNAr to synthesize 2-alkoxypyridines.

Mechanistic Insights: The Addition-Elimination Pathway

Unlike aliphatic SN2 reactions which proceed via a concerted backside attack, SNAr on heteroaromatics operates through a distinct two-step addition-elimination mechanism[1]:

  • Addition (Rate-Determining Step): The alkoxide nucleophile attacks the electrophilic C2 carbon. Aromaticity is temporarily broken, forming a negatively charged intermediate known as the Meisenheimer complex. The pyridine nitrogen plays a critical causal role: being highly electronegative and positioned ortho to the attack site, it acts as an electron sink, stabilizing the anionic charge[1].

  • Elimination (Fast Step): The halide leaving group departs, rapidly restoring aromaticity.

The Counter-Intuitive Halide Effect

A fundamental principle in SNAr is the leaving group reactivity order: F ≫ Cl > Br > I . Because the addition step is rate-determining, the highly electronegative fluorine atom withdraws electron density via induction, significantly lowering the activation energy required to form the Meisenheimer complex[1]. The high bond dissociation energy of the C–F bond does not hinder the reaction because bond cleavage occurs in the fast, non-rate-limiting elimination step.

SNAr_Mechanism A 2-Halopyridine (Electrophile) C Meisenheimer Complex (Stabilized Anion) A->C Addition (Rate-Determining) B Alkoxide (RO⁻) (Nucleophile) B->C Attack at C2 D 2-Alkoxypyridine (Product) C->D Elimination (Fast) E Halide (X⁻) (Leaving Group) C->E Departure

SNAr addition-elimination mechanism forming a Meisenheimer complex.

Reaction Optimization & Parameter Causality

To design a successful SNAr protocol, the following parameters must be strictly controlled:

  • Moisture Control: Alkoxides are strong bases. The presence of water leads to the formation of hydroxide ions, which compete as nucleophiles to yield 2-hydroxypyridine (pyridone) side products. Strict anhydrous conditions are mandatory.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are typically required. These solvents solvate the counter-cation (e.g., Na⁺ or K⁺), leaving the alkoxide "naked" and highly nucleophilic.

  • Microwave (MW) Acceleration: For less reactive electrophiles (e.g., 2-bromopyridine), microwave irradiation in alcoholic solvents has proven highly efficient, bypassing the need for high-boiling toxic solvents and drastically reducing reaction times[3].

Table 1: Representative Optimization Data for 2-Alkoxypyridine Synthesis
EntryElectrophileNucleophileSolventConditionsYield (%)Causality / Observation
12-FluoropyridineBenzyl alcohol / NaHDMF0 °C to RT, 2 h>95%F is an excellent SNAr activator[1].
22-ChloropyridineBenzyl alcohol / NaHDMF80 °C, 12 h82%Cl requires thermal activation to overcome the addition barrier.
32-BromopyridineNaOEtEtOHMW 120 °C, 20 min90%MW accelerates the reaction in protic media[3].
42-ChloropyridineBenzyl alcohol / K₂CO₃THFReflux, 24 h<20%Base is too weak; incomplete deprotonation of the alcohol.

Standard Operating Procedure (SOP): Synthesis of 2-(Benzyloxy)pyridine

Self-Validating System: This protocol incorporates visual and physical feedback loops to ensure reaction integrity at each critical juncture.

Reagents & Materials:

  • 2-Fluoropyridine (1.0 equiv, electrophile)

  • Benzyl alcohol (1.1 equiv, nucleophile precursor)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv, base)

  • Anhydrous DMF (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Alkoxide Generation (The Deprotonation Step):

    • Action: Charge an oven-dried, argon-purged flask with NaH (1.2 equiv) and anhydrous DMF. Cool to 0 °C using an ice bath.

    • Action: Add benzyl alcohol (1.1 equiv) dropwise via syringe.

    • Validation: Observe immediate effervescence (hydrogen gas evolution). The cessation of bubbling (typically 15–30 minutes) validates complete alkoxide formation.

  • Nucleophilic Attack (SNAr):

    • Action: Maintain the flask at 0 °C. Add 2-fluoropyridine (1.0 equiv) dropwise.

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active 2-fluoropyridine spot and the appearance of a new, lower-Rf spot confirms conversion.

  • Quench and Extraction:

    • Action: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any unreacted alkoxide or residual NaH without causing highly exothermic runaway reactions or base-catalyzed degradation of the product.

    • Action: Extract the aqueous layer with Ethyl Acetate (3×). Wash the combined organic layers with brine (5×). Note: Extensive brine washing is causally linked to the complete removal of highly polar DMF from the organic phase.

  • Purification:

    • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-alkoxypyridine.

Exp_Workflow S1 1. Alkoxide Generation (ROH + Base) S2 2. Electrophile Addition (2-Halopyridine) S1->S2 S3 3. SNAr Reaction (Heat / MW) S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. Purification (Chromatography) S4->S5

Step-by-step experimental workflow for 2-alkoxypyridine synthesis.

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Introduction: The Strategic Role of Scaffolds in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 5-Bromo-2-(cyclopentylmethoxy)pyridine in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[2]

A cornerstone of modern medicinal chemistry is the scaffold-based design paradigm, where a core molecular structure is systematically elaborated to optimize potency, selectivity, and pharmacokinetic properties.[2][3] The pyridine ring, a bioisostere of the adenine moiety of ATP, is a privileged scaffold frequently employed to target the highly conserved ATP-binding site of kinases.[4][5] Within this context, 5-Bromo-2-(cyclopentylmethoxy)pyridine emerges as a highly valuable and versatile building block for the construction of novel kinase inhibitors. Its strategic combination of a hinge-binding pyridine core, a synthetically tractable bromine handle, and a lipophilic side chain provides a robust starting point for generating libraries of potent and selective kinase modulators.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 5-Bromo-2-(cyclopentylmethoxy)pyridine in kinase inhibitor design, complete with detailed application notes and validated experimental protocols.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of the starting material is critical for reaction planning and structure-activity relationship (SAR) analysis.

PropertyValueSource
IUPAC Name 5-bromo-2-(cyclopentylmethoxy)pyridine-
Molecular Formula C₁₂H₁₅BrNO[6]
Molecular Weight 270.16 g/mol Derived from Formula
Appearance Typically a solid or oil
Key Structural Features Pyridine Ring, Bromine at C5, Cyclopentylmethoxy at C2-

PART 1: Rationale for Use in Kinase Inhibitor Design — A Modular Approach

The utility of 5-Bromo-2-(cyclopentylmethoxy)pyridine lies in its modular design, where each component serves a distinct and critical function in binding to the kinase active site. Kinase inhibitors that bind to the ATP pocket can be conceptually divided into three regions: a hinge-binding "head," a central "linker," and a "tail" that extends into a hydrophobic pocket.[3]

  • The Pyridine Core (Hinge-Binding Region): The nitrogen atom on the pyridine ring acts as a hydrogen bond acceptor, effectively mimicking the interactions of the adenine ring of ATP with the "hinge" region of the kinase. This interaction is fundamental for anchoring the inhibitor within the ATP-binding cleft.

  • The 2-(Cyclopentylmethoxy) Group (Hydrophobic Pocket Interaction): This lipophilic group is positioned to occupy a hydrophobic pocket adjacent to the ATP-binding site. The cyclopentyl moiety provides a favorable combination of hydrophobicity and conformational rigidity, which can enhance binding affinity and contribute to selectivity against kinases with differently shaped pockets.

  • The 5-Bromo Group (Vector for SAR Exploration): The bromine atom at the 5-position is the key to synthetic versatility. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.[7] This allows for the systematic introduction of a wide array of chemical groups that can probe the solvent-exposed region of the kinase, enabling chemists to fine-tune the inhibitor's potency, selectivity, and physicochemical properties.[8]

G cluster_0 5-Bromo-2-(cyclopentylmethoxy)pyridine Scaffold cluster_1 Function in Kinase Active Site Scaffold Core Scaffold Pyridine Pyridine Ring Scaffold->Pyridine Bromo 5-Bromo Group Scaffold->Bromo Cyclopentyl 2-(Cyclopentylmethoxy) Group Scaffold->Cyclopentyl Hinge Hinge Region Binding (H-Bond Acceptor) Pyridine->Hinge Anchors inhibitor SAR Synthetic Handle (Suzuki, etc.) for SAR Exploration Bromo->SAR Enables diversification Hydrophobic Hydrophobic Pocket Interaction Cyclopentyl->Hydrophobic Enhances affinity & selectivity

Caption: Modular design of the 5-Bromo-2-(cyclopentylmethoxy)pyridine scaffold.

PART 2: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of kinase inhibitors derived from 5-Bromo-2-(cyclopentylmethoxy)pyridine.

Protocol 1: Synthesis of Derivatives via Suzuki Cross-Coupling

This protocol describes a typical Suzuki reaction to couple an arylboronic acid to the 5-position of the pyridine scaffold. This is a foundational method for exploring the structure-activity relationship (SAR) of the "tail" region of the inhibitor.[7]

Rationale: The Suzuki cross-coupling is a robust and widely used reaction in medicinal chemistry due to its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.

G cluster_workflow Suzuki Coupling Workflow A 1. Reagent Assembly (Flask under Inert Gas) B 2. Add Scaffold, Boronic Acid, Catalyst, Base A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (e.g., 80-100°C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for Suzuki cross-coupling synthesis.

Materials:

  • 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 equiv)

  • Arylboronic acid of choice (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equiv)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent, e.g., 1,4-Dioxane/Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-2-(cyclopentylmethoxy)pyridine, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a luminescence-based assay that measures ADP production.

Rationale: The ADP-Glo™ Kinase Assay is a sensitive and robust method for measuring kinase activity.[1] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1] An inhibitor's presence will decrease ADP production, leading to a lower luminescent signal, allowing for precise IC₅₀ determination. This method avoids the use of radioactive materials.[1]

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Dispense Inhibitor Dilutions into 384-well plate A->B C 3. Add Kinase Enzyme B->C D 4. Initiate Reaction by adding Substrate/ATP mix C->D E 5. Incubate at RT D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Develop Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Calculate IC50 H->I G cluster_workflow Ba/F3 Cell Proliferation Assay Workflow A 1. Culture Ba/F3 cells expressing target kinase B 2. Seed cells into 96-well plate (in IL-3 free media) A->B C 3. Add serial dilutions of inhibitor compound B->C D 4. Incubate for 72 hours C->D E 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Incubate to stabilize signal E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Calculate GI50 G->H

Caption: Workflow for a Ba/F3 cell-based proliferation assay.

Materials:

  • Ba/F3 cells stably expressing the target oncogenic kinase

  • Growth medium (e.g., RPMI-1640 with 10% FBS) without IL-3

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing Ba/F3 cells, wash to remove any residual IL-3, and resuspend in IL-3-free growth medium. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Compound Addition: Add serial dilutions of the inhibitor compound to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Data Interpretation and Structure-Activity Relationships (SAR)

The goal of the synthetic and testing cascade is to build a structure-activity relationship (SAR) model. By comparing the biochemical (IC₅₀) and cellular (GI₅₀) data for a series of analogs, researchers can deduce which chemical modifications lead to improved potency and cellular efficacy.

Example SAR Table (Hypothetical Data):

CompoundR-Group (at C5)Target Kinase IC₅₀ (nM)Ba/F3 GI₅₀ (nM)
Scaffold -Br>10,000>10,000
Inhibitor-1 4-Fluorophenyl5202,100
Inhibitor-2 3-Aminophenyl85350
Inhibitor-3 4-Morpholinophenyl1545
Inhibitor-4 3-Trifluoromethylphenyl9504,800

Interpretation: From this hypothetical data, one could infer that adding a hydrogen bond donor (Inhibitor-2) or a larger, polar group that can interact with the solvent front (Inhibitor-3) at the 3- or 4-position of the phenyl ring significantly improves both biochemical potency and cellular activity. Conversely, an electron-withdrawing group like CF₃ (Inhibitor-4) is detrimental to activity. This information guides the next round of inhibitor design.

Conclusion

5-Bromo-2-(cyclopentylmethoxy)pyridine is a powerful and strategically designed starting point for the development of novel kinase inhibitors. Its constituent parts—a hinge-binding heterocycle, a hydrophobic pocket-filling group, and a versatile synthetic handle—provide an ideal platform for applying the principles of modern, scaffold-based drug design. By employing robust synthetic protocols and a systematic cascade of in vitro and cell-based assays, researchers can efficiently navigate the complex chemical space to identify potent and selective clinical candidates for the treatment of kinase-driven diseases.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Bosc, N., et al. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Arris, C. E., et al. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Current Opinion in Drug Discovery & Development. [Link]

  • Katsamakas, S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • Isied, M., et al. (2020). Insights into the modular design of kinase inhibitors and application to Abl and Axl. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Use of a hinge-directed scaffold for the development of selective kinase inhibitors. [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. [Link]

  • PubMed. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • ACS Chemical Biology. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]

  • Preprints.org. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]

  • MDPI. (2021, September 28). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. [Link]

  • Springer. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • PubMed. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. [Link]

  • Springer. (2025, September 11). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • PubChem. 5-Bromo-2-methoxypyridine. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

Sources

Modulating Lipophilicity with Cyclopentyl Groups: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[][2] Strategic modulation of lipophilicity is therefore a cornerstone of modern medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the introduction of cyclopentyl groups as a robust strategy for fine-tuning molecular lipophilicity. We will delve into the rationale behind this approach, detail synthetic protocols, and present case studies that underscore the utility of cyclopentylation in drug design.

The Significance of Lipophilicity in Drug Design

The lipophilicity of a molecule, commonly quantified as the logarithm of the partition coefficient (logP) between octanol and water, governs its ability to traverse biological membranes.[] Optimal lipophilicity is a delicate balance; while sufficient lipophilicity is required for membrane permeation and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[][3] Consequently, medicinal chemists often employ molecular modifications to achieve a desirable lipophilicity profile.[4]

The cyclopentyl group, a five-membered cycloalkane, offers a unique combination of properties that make it an attractive substituent for this purpose. Its three-dimensional structure and moderate lipophilicity can effectively modulate the overall physicochemical properties of a lead compound.

Why Choose a Cyclopentyl Group? A Comparative Rationale

The selection of an appropriate alkyl substituent is a critical decision in lead optimization. While linear alkyl chains and other cycloalkanes are also used to modulate lipophilicity, the cyclopentyl group presents several distinct advantages:

  • Balanced Lipophilicity: Compared to a linear pentyl group, a cyclopentyl group generally imparts a slightly lower increase in lipophilicity. This is attributed to its more compact, globular shape which reduces the solvent-accessible surface area. This nuanced control allows for finer adjustments to the logP value.

  • Metabolic Stability: The cyclic nature of the cyclopentyl group can enhance metabolic stability. The absence of terminal methyl groups, which are susceptible to oxidation by cytochrome P450 enzymes, can block common metabolic pathways.[5]

  • Conformational Rigidity: The introduction of a cyclopentyl ring restricts the conformational flexibility of a molecule.[5] This can be advantageous in locking the molecule into a bioactive conformation, thereby improving potency and selectivity for its target.

  • Vectorial Exit: The defined geometry of the cyclopentyl group can provide a specific vector for exiting a binding pocket, allowing for the exploration of new interactions with the surrounding protein surface.

Synthetic Protocols for the Introduction of Cyclopentyl Groups

A variety of synthetic methods can be employed to introduce cyclopentyl groups onto a range of molecular scaffolds. The choice of method will depend on the specific functional groups present in the starting material and the desired point of attachment.

Protocol 1: Reductive Amination for N-Cyclopentylation

This protocol is suitable for introducing a cyclopentyl group onto a primary or secondary amine.

Reaction Scheme:

Materials:

  • Amine-containing substrate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Step-by-Step Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) in DCM or DCE.

  • Add cyclopentanone (1.2 eq) to the solution.

  • If the substrate is a salt (e.g., hydrochloride), add a base such as triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • DCM or DCE are common solvents for this reaction due to their inertness and ability to dissolve a wide range of organic compounds.

  • The optional addition of acetic acid can catalyze the initial imine formation, particularly for less reactive amines.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-Cyclopentylation of Aryl Halides

This protocol is a powerful method for forming a carbon-carbon bond between an aryl or heteroaryl halide and a cyclopentyl group.

Reaction Scheme:

Materials:

  • Aryl or heteroaryl halide (X = Br, I)

  • Cyclopentylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), cyclopentylboronic acid pinacol ester (1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand on the palladium can significantly impact the reaction efficiency.

  • The base is required to activate the boronic acid derivative for transmetalation to the palladium center.

  • Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the introduction of a cyclopentyl group and subsequent analysis.

G cluster_0 Synthesis cluster_1 Analysis Start Select Starting Material ChooseMethod Choose Cyclopentylation Method (e.g., Reductive Amination, Suzuki Coupling) Start->ChooseMethod Reaction Perform Reaction ChooseMethod->Reaction Purification Purify Product Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization LogP Determine logP/logD Characterization->LogP ADME In vitro ADME Assays LogP->ADME End End ADME->End Evaluate Impact on Properties

Caption: General workflow for cyclopentylation and property evaluation.

Impact on Physicochemical Properties: A Data-Driven Perspective

The introduction of a cyclopentyl group predictably increases lipophilicity. The magnitude of this increase is generally moderate and can be a desirable alternative to more lipophilic groups like cyclohexyl or long alkyl chains.

Parent Molecule Modification Original logP Modified logP ΔlogP
AnilineN-Cyclopentylation0.902.41+1.51
PhenolO-Cyclopentylation1.462.93+1.47
Toluenep-Cyclopentylation2.734.25+1.52

Note: logP values are calculated estimates and may vary from experimental values.

Case Studies in Drug Discovery

The strategic use of cyclopentyl groups has been instrumental in the development of several successful drugs.

  • Apremilast (Otezla®): An oral medication for the treatment of psoriasis and psoriatic arthritis. The N-cyclopentyl group in apremilast contributes to its optimal lipophilicity for oral absorption and distribution.

  • Entrectinib (Rozlytrek®): A tyrosine kinase inhibitor used to treat certain types of cancer. The cyclopentyl group in entrectinib is crucial for fitting into the hydrophobic pocket of the target kinase and contributes to its overall ADME profile.

Decision-Making Framework for Employing Cyclopentylation

The decision to introduce a cyclopentyl group should be guided by a clear understanding of the project's objectives.

G cluster_options Potential Issues Start Lead Compound Identified Problem Identify Optimization Goal Start->Problem Lipophilicity Suboptimal Lipophilicity (Too low or too high) Problem->Lipophilicity Metabolism Metabolic Instability Problem->Metabolism Potency Insufficient Potency Problem->Potency ConsiderCyclopentyl Consider Cyclopentyl Group Introduction Lipophilicity->ConsiderCyclopentyl Metabolism->ConsiderCyclopentyl Potency->ConsiderCyclopentyl Yes Synthesize & Test Analogs ConsiderCyclopentyl->Yes Rationale Supported? No Explore Other Strategies ConsiderCyclopentyl->No Rationale Not Supported? End Optimized Candidate Yes->End

Caption: Decision tree for considering cyclopentylation in lead optimization.

Conclusion

The introduction of cyclopentyl groups is a versatile and effective strategy for modulating lipophilicity and other key drug-like properties. By carefully considering the synthetic accessibility and the specific goals of a drug discovery program, researchers can leverage the unique attributes of the cyclopentyl moiety to design and develop improved therapeutic agents. The protocols and decision-making frameworks provided in this application note offer a practical guide for the successful implementation of this valuable medicinal chemistry tactic.

References

  • National Institutes of Health. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. [Link]

  • Pharmapproach. (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design. [Link]

  • American Chemical Society Publications. (n.d.). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. [Link]

  • ResearchGate. (2025, October 16). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. [Link]

  • Baran Lab, Scripps Research. (2005, February 9). Cyclopentane Synthesis. [Link]

  • National Institutes of Health. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • ResearchGate. (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,.... [Link]

  • Royal College of Surgeons in Ireland. (2019, November 22). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. [Link]

  • Beilstein Journal of Organic Chemistry. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • Organic Syntheses. (2018, March 27). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 8). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • National Institutes of Health. (n.d.). Selected synthetic strategies to cyclophanes. [Link]

  • National Institutes of Health. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?. [Link]

  • Wiley Online Library. (2025, November 1). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • National Institutes of Health. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Journal of Applied Pharmaceutical Science. (2022, April 5). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. [Link]

  • National Institutes of Health. (2012, June 15). The Impact of Click Chemistry in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2008, March 15). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]

  • Journal of Current Pharma Research. (2025, February 9). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. [Link]

  • Frontiers. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]

  • Thieme Connect. (2024, November 4). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. [Link]

Sources

The Synthetic Alchemist's Toolkit: 5-Bromo-2-(cyclopentylmethoxy)pyridine as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the intricate landscape of modern medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of its core building blocks. Substituted pyridines represent a class of "privileged scaffolds"—molecular frameworks that are consistently found in biologically active compounds due to their ability to engage in key interactions with a wide range of biological targets.[1] Within this class, 5-Bromo-2-(cyclopentylmethoxy)pyridine has emerged as a particularly valuable intermediate. Its structure is elegantly designed for versatility: the pyridine core acts as a bioisostere for other aromatic systems, the bromine atom at the 5-position serves as a highly versatile synthetic handle for diversification, and the 2-cyclopentylmethoxy group provides a unique steric and lipophilic profile that can be crucial for optimizing a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the applications of 5-Bromo-2-(cyclopentylmethoxy)pyridine. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind its use in constructing diverse molecular libraries for targeted therapies.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is foundational to its effective use. While 5-Bromo-2-(cyclopentylmethoxy)pyridine is a specific and valuable intermediate, its direct CAS number is not as commonly cited as its close analogs. The table below presents key properties, drawing data from its nearest structural relatives, such as the cyclopropyl and cyclobutyl analogs, to provide a reliable profile for experimental design.[2][3]

PropertyValue (Estimated based on analogs)Reference
Molecular Formula C₁₁H₁₄BrNO-
Molecular Weight 256.14 g/mol -
Appearance Likely a clear liquid or low-melting solid[1]
Key Functional Groups 5-Bromo (for cross-coupling), 2-Ether (stable, H-bond acceptor)-
Reactivity Hub C5-Br bond, susceptible to Pd-catalyzed cross-coupling[4]
Structural Analog CAS 494772-02-0 (Cyclopropylmethoxy version)[3]
Structural Analog CAS 1427010-72-7 (Cyclobutylmethoxy version)[2]

The Chemistry of Opportunity: Exploiting the C5-Bromine Handle

The primary synthetic value of 5-Bromo-2-(cyclopentylmethoxy)pyridine lies in the reactivity of its carbon-bromine bond. The electron-deficient nature of the pyridine ring makes the C5 position highly susceptible to oxidative addition by a palladium(0) catalyst, initiating a cascade of powerful bond-forming reactions.[4] This feature allows chemists to readily and selectively introduce a vast array of chemical functionalities, making it an ideal substrate for creating large libraries of related compounds for structure-activity relationship (SAR) studies.

The two most powerful and widely utilized transformations are the Suzuki-Miyaura Cross-Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).

Logical Workflow: From Intermediate to Drug Candidate

The true power of a versatile intermediate is realized in its ability to streamline the drug discovery process. By starting with a common core, researchers can rapidly generate and test a multitude of derivatives.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Optimization A Core Intermediate 5-Bromo-2-(cyclopentylmethoxy)pyridine C Parallel Synthesis Platform (e.g., Suzuki or Buchwald-Hartwig Reactions) A->C B Diverse Coupling Partners (Boronic Acids, Amines, etc.) B->C D Library of Novel Derivatives C->D E High-Throughput Biological Screening (e.g., Kinase Assays) D->E F Hit Identification & Validation E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G H Preclinical Drug Candidate G->H

Caption: Drug discovery workflow enabled by a versatile intermediate.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] It is exceptionally reliable for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[7]

Principle & Causality

The reaction is catalyzed by a palladium complex and requires a base. The base activates the boronic acid, making it more nucleophilic for the crucial transmetalation step in the catalytic cycle. The choice of solvent (often a mixture of an organic solvent and water) and ligand on the palladium catalyst is critical for stabilizing the catalytic species and promoting high yields.[5]

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Expert Insight: Using a pre-catalyst and a separate ligand can sometimes improve results, but Pd(PPh₃)₄ is a robust starting point for many substrates.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition:

    • Through the septum, add a degassed solvent mixture via syringe. A common and effective mixture is 1,4-dioxane and water (4:1 ratio). The concentration should typically be around 0.1 M with respect to the starting bromide.[4]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously for 4-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting bromide spot.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Suzuki Protocol

G start Combine Reactants: - 5-Bromo-2-(cyclopentylmethoxy)pyridine - Arylboronic Acid - Base (K₃PO₄) - Pd(PPh₃)₄ Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert solvent Add Degassed Solvents (1,4-Dioxane / H₂O) inert->solvent react Heat & Stir (90-100 °C, 4-18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Flash Chromatography) workup->purify end Characterize Pure Product (NMR, HRMS) purify->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is arguably one of the most important reactions in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, a transformation that is often difficult to achieve via classical methods.[8]

Principle & Causality

Similar to the Suzuki reaction, this process relies on a palladium catalyst. However, it requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate) to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of phosphine ligand is especially critical in this reaction to facilitate the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[8][9]

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a glovebox or to an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and the base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 eq).

    • Add 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 eq) and the desired primary or secondary amine (1.2 eq).

    • Expert Insight: The catalyst system is sensitive. Using a pre-catalyst/ligand combination often gives more reproducible results than air-sensitive Pd(0) sources. The ligand choice depends on the amine; bulky, electron-rich ligands are generally preferred.[9]

  • Inert Atmosphere & Solvent:

    • Seal the flask and remove it from the glovebox, or if using a Schlenk line, evacuate and backfill with argon three times.

    • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.

    • Self-Validation: Monitor the reaction for the consumption of the starting materials via TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the product structure and purity via NMR spectroscopy and mass spectrometry.

Relevance in Drug Discovery: The Palbociclib Precedent

The strategic importance of intermediates bearing a cyclopentyl group and a reactive halogenated heterocyclic core is exemplified in the synthesis of Palbociclib (Ibrance®).[10] Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[10][11] Key intermediates in its synthesis often involve a cyclopentyl group attached to a nitrogen on a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is then coupled with another heterocyclic fragment.[12][13]

While not the exact starting material, 5-Bromo-2-(cyclopentylmethoxy)pyridine is a conceptual cousin to these critical intermediates. It provides chemists with a scaffold that combines the synthetically versatile bromopyridine core with the cyclopentyl moiety, a group known to impart favorable properties for kinase inhibition. This allows for the exploration of novel chemical space around highly validated biological targets.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken. Based on data for related compounds like 5-bromo-2-nitropyridine, this intermediate should be handled with care.[14]

  • Hazard Statements: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

5-Bromo-2-(cyclopentylmethoxy)pyridine is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined reactive center, combined with a structurally important side chain, provides an efficient and versatile platform for the synthesis of diverse compound libraries. By leveraging robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can significantly accelerate the journey from a conceptual molecular design to a potential therapeutic candidate. The protocols and insights provided herein serve as a comprehensive resource for unlocking the full potential of this valuable intermediate.

References

  • High-Purity Palbociclib Intermediate: Synthesis, Applications, and Quality Assurance . (n.d.). Adooq Bioscience. Retrieved March 10, 2026, from [Link]

  • US10710999B2 - Polymorph of an intermediate for palbociclib synthesis. (n.d.). Google Patents.
  • Process for the preparation of Palbociclib intermediates . (2024, September 1). Technical Disclosure Commons. Retrieved March 10, 2026, from [Link]

  • Novel Process For The Synthesis Of Palbociclib . (n.d.). Quick Company. Retrieved March 10, 2026, from [Link]

  • 5-Bromo-2-(cyclopropylmethoxy)pyridine, min 98%, 5 grams . (n.d.). HDH Pharma. Retrieved March 10, 2026, from [Link]

  • Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib . Journal of Chemical Research, 43(9-10), 345-349. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination . (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar . (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Li, J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling . (n.d.). Organic Synthesis. Retrieved March 10, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids . (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Khan, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 190. Retrieved March 10, 2026, from [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Suzuki cross-coupling . (2023, January 22). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . (n.d.). Mettler Toledo. Retrieved March 10, 2026, from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(cyclopentylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamines are prevalent structural motifs.[1] The Buchwald-Hartwig amination has emerged as a transformative tool for the synthesis of these compounds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[2][3] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.[4]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-2-(cyclopentylmethoxy)pyridine, a common heterocyclic building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reaction components, and provide a robust, step-by-step protocol for its successful execution. Additionally, we will discuss common troubleshooting strategies to empower researchers in optimizing this pivotal transformation.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, 5-Bromo-2-(cyclopentylmethoxy)pyridine, to form a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[4]

The efficiency of this cycle is highly dependent on the judicious choice of the phosphine ligand, base, and solvent, each playing a critical role in promoting the desired reaction pathway while minimizing side reactions.[5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH AmidoComplex Palladium-Amido Complex AmineCoord->AmidoComplex Base, -HBase+Br- AmidoComplex->Pd0 Reductive Elimination Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Component Selection: A Strategic Approach

The success of the Buchwald-Hartwig amination of 5-Bromo-2-(cyclopentylmethoxy)pyridine hinges on the careful selection of the following components:

ComponentRecommended ChoiceRationale
Palladium Precatalyst [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))A common and effective source of Pd(0) that is activated in situ by the phosphine ligand.[6]
Phosphine Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biarylphosphine ligand known to facilitate the amination of a wide range of aryl halides, including electron-rich pyridines.[7]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in deprotonating a wide variety of amines.[8][9]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents that are commonly used and effective for this transformation.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(cyclopentylmethoxy)pyridine

This protocol provides a reliable starting point for the amination of 5-Bromo-2-(cyclopentylmethoxy)pyridine with a generic secondary amine (e.g., morpholine).

Materials and Reagents:
  • 5-Bromo-2-(cyclopentylmethoxy)pyridine

  • Amine (e.g., morpholine)

  • [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow

Buchwald-Hartwig Amination Workflow cluster_InertAtmosphere Under Inert Atmosphere (N2 or Ar) A 1. Charge Schlenk flask with [Pd2(dba)3], XPhos, and NaOtBu. B 2. Add anhydrous toluene. A->B C 3. Add 5-Bromo-2-(cyclopentyl- methoxy)pyridine and amine. B->C D 4. Heat reaction mixture with stirring. C->D E 5. Monitor reaction progress (TLC, GC/MS). D->E F 6. Work-up and purification. E->F

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add [Pd₂(dba)₃] (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.024-0.048 mmol, 2.4-4.8 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.2 mmol, 1.2 equivalents). The flask is then evacuated and backfilled with nitrogen or argon three times.

  • Solvent and Substrates: Under a positive flow of inert gas, add anhydrous toluene (5 mL). To this mixture, add 5-Bromo-2-(cyclopentylmethoxy)pyridine (1.0 mmol, 1.0 equivalent) followed by the amine (1.1 mmol, 1.1 equivalents) via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring.[4]

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a pre-catalyst, ensure all reagents are pure and anhydrous, and increase the reaction temperature.[12][13]
Hydrodehalogenation Presence of water, slow reductive elimination.Ensure strictly anhydrous conditions. A different ligand may be required to accelerate reductive elimination.[13]
Formation of Side Products Sub-optimal ligand or base.Screen a panel of ligands and bases to identify the optimal combination for the specific substrate.[5]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively apply this methodology to complex molecules such as 5-Bromo-2-(cyclopentylmethoxy)pyridine. The protocol provided herein serves as a robust starting point, and the accompanying troubleshooting guide offers a framework for overcoming common challenges. With careful execution and rational optimization, this reaction can be a highly reliable tool in the arsenal of the modern synthetic chemist.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • ACS Publications. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Current Organic Chemistry. (2022, October 1). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Retrieved from [Link]

  • PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]

  • PubMed. (2025, June 6). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • ACS Publications. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Retrieved from [Link]

  • NSF PAR. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

TLC stain for monitoring 5-Bromo-2-(cyclopentylmethoxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Monitoring for 5-Bromo-2-(cyclopentylmethoxy)pyridine Workflows

As a Senior Application Scientist, I frequently see researchers struggle with reaction monitoring for highly functionalized heterocycles. 5-Bromo-2-(cyclopentylmethoxy)pyridine presents a unique analytical profile: it possesses a strong UV chromophore (the pyridine ring), a basic nitrogen, a heavy halogen suitable for cross-coupling, and an aliphatic ether linkage. Relying solely on UV visualization is a common rookie mistake; it tells you the aromatic ring is present, but not necessarily if your chemical transformation was successful. To ensure scientific integrity and experimental causality, we must deploy an orthogonal staining strategy.

Section 1: Diagnostic Workflow & Stain Selection

The following diagnostic logic tree should be used to monitor reactions involving 5-Bromo-2-(cyclopentylmethoxy)pyridine (e.g., Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or ether cleavages).

TLC_Workflow Start Develop TLC Plate (Hexanes/EtOAc) UV UV 254 nm Inspection (Detects Pyridine Core) Start->UV Decision Is UV Spot Present? UV->Decision Dragendorff Dragendorff's Stain (Confirms Basic Nitrogen) Decision->Dragendorff Yes (Intact Core) KMnO4 KMnO4 / CAM Stain (Detects Coupled Aliphatics) Decision->KMnO4 No (Degradation) Analyze Calculate Rf & Determine Reaction Conversion Dragendorff->Analyze KMnO4->Analyze

Workflow for TLC monitoring of 5-Bromo-2-(cyclopentylmethoxy)pyridine reactions.

Section 2: Self-Validating Staining Protocols

Protocol 1: Modified Dragendorff's Stain (For Basic Nitrogen)

Mechanistic Rationale: Dragendorff's reagent relies on the formation of a heavy metal complex between bismuth and the lone pair of the pyridine nitrogen. Standard recipes degrade quickly. We recommend the1[1], which stabilizes the bismuth complex, providing a shelf life of several months at 4°C.

Step-by-Step Methodology:

  • Solution A: Dissolve 1.7 g of basic bismuth nitrate (BiO(NO3)) and 20 g of L(+)-tartaric acid in 80 mL of deionized (DI) water. Sonicate for 15 minutes.

  • Solution B: Dissolve 32 g of potassium iodide (KI) in 80 mL of DI water.

  • Combine Solution A and Solution B.

  • Add a stabilizing solution of 175 g tartaric acid dissolved in 950 mL DI water. Stir for 15 minutes and store at 4°C[1].

  • Self-Validation Step: Spot the pure starting material. It must instantly form a brown/orange spot on a yellow background at room temperature without any heating.

Protocol 2: Potassium Permanganate (KMnO4) Stain (For Oxidizable Products)

Mechanistic Rationale: 5-Bromo-2-(cyclopentylmethoxy)pyridine is remarkably stable to cold oxidation. The pyridine core and the cyclopentyl ether do not rapidly reduce Mn(VII) to Mn(IV)[2]. This makes2[2]. If you are performing a cross-coupling that introduces an alcohol, amine, or alkene, the product will stain brightly, while the starting material remains invisible.

Step-by-Step Methodology:

  • Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of DI water[3].

  • Add 1.25 mL of a 10% NaOH aqueous solution[3].

  • Stir until completely dissolved (this may take up to 30 minutes). Store in a dark glass bottle.

  • Self-Validation Step: Spot a known oxidizable compound (e.g., benzyl alcohol) alongside your starting material. The alcohol will rapidly turn yellow/brown on a pink background, while the starting material will not.

Protocol 3: Ceric Ammonium Molybdate (CAM) Stain (Universal Charring)

Mechanistic Rationale: For reactions like ether cleavage (yielding 5-bromo-2-pyridone), you need a harsh, universal stain. CAM oxidizes the molecule upon strong heating, leaving a dark blue/black spot[4].

Step-by-Step Methodology:

  • Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of DI water[4].

  • Slowly and carefully add 15 mL of concentrated H2SO4[4].

  • Dip the plate, wipe the excess, and heat vigorously with a heat gun until spots appear.

Section 3: Troubleshooting Guide & FAQs

Q: My TLC plate turns completely orange immediately after dipping in Dragendorff's stain. What is causing this? A: This is a classic false-positive caused by your eluent. If you are using triethylamine (TEA) or ammonia in your mobile phase to prevent the pyridine from tailing on acidic silica, the residual basic amine will react universally with the bismuth complex[2].

  • Solution: Thoroughly dry the TLC plate with a heat gun in a fume hood for at least 60 seconds before dipping to volatilize all residual TEA.

Q: I am performing a Suzuki coupling on the 5-bromo position. Both the starting material and the product have the exact same Rf. How do I differentiate them? A: 5-Bromo-2-(cyclopentylmethoxy)pyridine is highly lipophilic. If your cross-coupling partner is also non-polar, Rf values can overlap.

  • Solution: Rely on sequential staining. First, check UV 254 nm. Then, dip in KMnO4. The starting material will not stain with cold KMnO4[2], but the newly formed biaryl system (especially if it contains electron-donating groups) will likely reduce the permanganate, forming a distinct yellow spot.

Q: Why does my starting material streak under UV light but form a tight spot with Dragendorff? A: The basic pyridine nitrogen coordinates with the slightly acidic silanol groups on standard silica gel plates, causing concentration-dependent streaking. Dragendorff only stains the highest concentration of the basic nitrogen, making the spot look artificially tight[1].

  • Solution: Pre-treat your TLC plates by running them in 1% TEA in hexanes, or add 1-2% TEA to your developing solvent to block the silanol sites.

Section 4: Quantitative Data & Spot Comparison

To ensure accurate reaction monitoring, cross-reference your observations with this standardized diagnostic matrix.

Compound / AnalyteUV (254 nm)Dragendorff (RT)KMnO4 (Cold)CAM (Heated)Expected Rf (Hex/EtOAc 4:1)
5-Bromo-2-(cyclopentylmethoxy)pyridine Strong Dark SpotInstant Orange/BrownNegative (Remains Pink)Faint / Negative~0.60 - 0.70
Suzuki Product (e.g., Aryl-OH added) Strong Dark SpotInstant Orange/BrownFast Yellow/BrownDark Blue/Black~0.30 - 0.40
5-Bromo-2-pyridone (Ether Cleavage) Strong Dark SpotWeak OrangeNegativeFaint~0.10 - 0.20
Residual Triethylamine (Eluent) NegativeSmears OrangeNegativeNegativeN/A (Evaporates)

References

  • Source: wordpress.
  • Source: reachdevices.
  • Source: sarponggroup.
  • Source: rochester.

Sources

Technical Support Center: Optimizing SNAr Reactions for Steric Cyclopentyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with Nucleophilic Aromatic Substitution (SNAr) when utilizing bulky nucleophiles like cyclopentylamine.

Steric hindrance fundamentally alters the reaction landscape. While primary unhindered amines readily form the required Meisenheimer complex, the cyclopentyl ring introduces severe steric clashes that raise the activation energy barrier. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure your workflows are robust and self-validating.

Mechanistic Insight: The Steric Penalty in SNAr

In a standard SNAr reaction, the rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring to form the negatively charged Meisenheimer complex. When using cyclopentylamine, the secondary carbon attached directly to the nucleophilic nitrogen creates significant steric bulk. This bulk restricts the trajectory of attack and destabilizes the transition state.

Consequently, researchers are often forced to use elevated temperatures to overcome this activation barrier. However, applying brute-force thermal energy frequently triggers competing side reactions, such as solvent decomposition or polysubstitution[1].

SNAr_Mechanism ArX Aryl Halide (EWG-Ar-X) Complex Meisenheimer Complex (Rate-Limiting Step) ArX->Complex Attack Nu Cyclopentylamine (Nu:) Nu->Complex Product Substituted Product + HX Complex->Product Elimination Steric Steric Hindrance Increases Activation Energy Steric->Complex

Caption: Mechanistic pathway of SNAr highlighting the steric penalty during Meisenheimer complex formation.

Troubleshooting & FAQs

Q1: I am observing a dimethylamine-substituted byproduct instead of my desired cyclopentyl product. What is causing this?

A: This is a classic solvent-degradation issue. N,N-Dimethylformamide (DMF) is a standard polar aprotic solvent for SNAr. However, when forced to heat the reaction above 100 °C to overcome the steric hindrance of cyclopentylamine, DMF begins to thermally decompose into carbon monoxide and dimethylamine[2]. Dimethylamine is a highly reactive, unhindered secondary amine that will rapidly outcompete your bulky cyclopentylamine for the electrophile[3].

  • Solution: Switch your solvent to Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), which possess higher thermal stability. Alternatively, consider green mechanochemical conditions using Cyrene[2].

Q2: When reacting cyclopentylamine with 2,4-dibromopyrimidine, I get a mixture of C2 and C4 substituted products. How do I favor the C2 position?

A: In 2,4-dihalopyrimidines, the C4 position is electronically more activated and usually the preferred site of attack. To override this electronic preference and force substitution at the C2 position, you must leverage kinetic control and steric direction.

  • Solution: Lower the reaction temperature (0 °C to room temperature) to enhance kinetic selectivity. Furthermore, replace standard bases (like K₂CO₃ or TEA) with a highly sterically hindered base like N,N-Diisopropylethylamine (DIPEA). The bulky DIPEA base favors the approach of the cyclopentylamine to the less sterically congested C2 position[4].

Q3: My reaction stalls at 50% conversion. Should I just add more heat?

A: Not necessarily. Adding excessive heat increases the risk of polysubstitution (where a second cyclopentylamine attacks the already substituted product)[1]. Instead of conventional heating, transition to Microwave Irradiation . Microwave synthesis at 140–150 °C for short durations (10–15 minutes) provides the rapid energy transfer required to overcome the steric barrier of cyclopentylamine without providing the prolonged exposure times that lead to degradation and polysubstitution[3].

Q4: How can I prevent di-substitution when using highly activated electrophiles?

A: Polysubstitution is prevalent when the first substitution does not sufficiently deactivate the ring. To favor monosubstitution, control the stoichiometry strictly: use a slight excess of the electrophile (1.1 to 1.5 equivalents) relative to the cyclopentylamine[1]. Additionally, utilize a slow-addition technique (dropwise over 30 minutes) to keep the localized concentration of the nucleophile low[4].

SNAr_Troubleshooting Start Issue: Low Yield in Cyclopentyl SNAr CheckRegio Is Regioselectivity an Issue? Start->CheckRegio TempControl Lower Temp (0°C) Use Bulky Base (DIPEA) CheckRegio->TempControl Yes CheckConv Is Conversion Incomplete? CheckRegio->CheckConv No Success Optimized SNAr Product TempControl->Success SolventBase Switch to DMSO Use Microwave Heating CheckConv->SolventBase Yes CheckSide Dimethylamine Byproducts? CheckConv->CheckSide No SolventBase->Success AvoidDMF Avoid DMF at >100°C Switch to DMSO/Cyrene CheckSide->AvoidDMF Yes CheckSide->Success No AvoidDMF->Success

Caption: Diagnostic workflow for troubleshooting common failures in cyclopentyl SNAr reactions.

Quantitative Data Summary

The following table synthesizes optimized parameters for cyclopentylamine SNAr reactions based on the specific synthetic goal.

Reaction Goal / ChallengeOptimal SolventBase ChoiceTemperature & TimeExpected YieldKey Mechanistic Note
Highly Activated Electrophiles (e.g., Isocyanides)DCMNone (2 eq Amine)RT, 2 h74–95%Highly activated systems proceed smoothly without external base[5].
Overcoming Severe Steric Bulk DMSOCs₂CO₃150 °C (MW), 11 min>90%Microwave irradiation prevents prolonged thermal degradation[3].
Preventing Dimethylamine Byproducts DMSO or CyreneK₂CO₃ / None100–120 °C, 12 hModerate-HighEliminates DMF thermal decomposition pathways[2].
C2-Regioselectivity in Pyrimidines Dioxane / THFDIPEA0 °C to RT, 24 h~85%Bulky base and low temp provide kinetic control over C4 position[4].

Standardized Experimental Protocols

Protocol A: Microwave-Assisted SNAr for Highly Hindered Substrates

Use this protocol when conventional heating leads to incomplete conversion or degradation.

  • Preparation: To a 2.0 mL microwave reaction vial, add the aryl halide (0.17 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (0.34 mmol, 2.0 equiv).

  • Solvent Addition: Add 0.5 M of anhydrous DMSO. Do not use DMF to avoid dimethylamine byproduct formation at high temperatures[3].

  • Nucleophile Addition: Add cyclopentylamine (0.20 mmol, 1.2 equiv). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 150 °C for 11 to 15 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash sequentially with distilled water (3 × 5 mL) to remove DMSO, followed by brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Kinetically Controlled Regioselective SNAr (e.g., 2,4-Dihalopyrimidines)

Use this protocol to favor substitution at the sterically hindered C2 position over the electronically favored C4 position.

  • Substrate Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the 2,4-dihalopyrimidine (1.0 equiv) in anhydrous Dioxane or THF (0.2 M).

  • Temperature Control: Submerge the flask in an ice bath and cool the solution strictly to 0 °C.

  • Base/Amine Preparation: In a separate flask, prepare a solution of cyclopentylamine (1.05 equiv) and the bulky base DIPEA (2.0 equiv) in anhydrous Dioxane.

  • Slow Addition: Add the cyclopentylamine/DIPEA solution dropwise over 30 minutes to the cooled electrophile solution, ensuring the internal temperature does not exceed 5 °C[4].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours. Monitor via LC-MS to prevent di-substitution.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.

References

  • Technical Support Center: Troubleshooting Unexpected Side Reactions with Octafluorotoluene - Benchchem.1

  • SNAr Isocyanide Diversification - European Journal of Organic Chemistry. 5

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG - RSC Publishing. 2

  • How to reduce byproduct formation in (4-Bromopyrimidin-2-yl)cyclopentylamine synthesis - Benchchem. 4

  • NIH Public Access - KU ScholarWorks - University of Kansas. 3

Sources

Technical Support Center: Crystallization & Purification of 5-Bromo-2-(cyclopentylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 5-Bromo-2-(cyclopentylmethoxy)pyridine is a critical halogenated building block in medicinal chemistry. However, its unique amphiphilic-like structure—combining a highly lipophilic, flexible cyclopentylmethoxy tail with a polar, weakly basic pyridine core—presents significant crystallization challenges.

This guide provides self-validating protocols, physicochemical causality explanations, and troubleshooting steps to help researchers overcome common phase-separation issues.

Section 1: Physicochemical Causality & Solvent Selection

Why does 5-Bromo-2-(cyclopentylmethoxy)pyridine resist crystallization? The flexibility of the cyclopentyl ring introduces high conformational entropy, which lowers the lattice energy required to stabilize the solid state. When cooling a supersaturated solution, the compound frequently hits a1 boundary before reaching the critical nucleation concentration[1]. This manifests visually as the compound "oiling out" into a dense, milky emulsion rather than forming a crystalline lattice.

To counteract LLPS, solvent selection must carefully balance the solvation of the polar pyridine nitrogen and the non-polar ether tail. You must guide the solution into the metastable zone where the solution is supersaturated but kinetically stable enough to allow slow crystal growth[2].

Table 1: Quantitative Comparison of Recommended Solvent Systems
Solvent SystemGood Solvent (Dielectric Const.)Anti-Solvent (Dielectric Const.)Evaporation RateMechanistic Rationale & Ideal Use Case
EtOAc / n-Heptane Ethyl Acetate ( ϵ≈6.0 )n-Heptane ( ϵ≈1.9 )FastPrimary Screening: EtOAc disrupts weak intermolecular forces, while non-polar heptane forces the lipophilic tail into a packed lattice.
EtOH / Water Ethanol ( ϵ≈24.5 )Water ( ϵ≈80.1 )MediumImpurity Purge: Leverages hydrogen bonding[3]. Excellent for purging highly lipophilic impurities that remain soluble in the EtOH phase.
Toluene / Hexane Toluene ( ϵ≈2.4 )Hexane ( ϵ≈1.9 )SlowX-Ray Quality: Aromatic stacking interactions from toluene direct crystal growth[3]. Ideal for vapor diffusion setups.

Section 2: Self-Validating Crystallization Protocols

Protocol A: Dual-Solvent Anti-Solvent Titration (EtOAc / n-Heptane)

This protocol uses a miscible solvent/anti-solvent pair to carefully push the compound into the metastable zone without triggering LLPS.

  • Primary Dissolution: Dissolve 100 mg of crude 5-Bromo-2-(cyclopentylmethoxy)pyridine in a minimal volume (approx. 0.5 - 1.0 mL) of Ethyl Acetate at 50°C.

    • Self-Validation Check: The solution must become completely transparent. If particulate matter remains, it is an insoluble impurity (not the target compound) and must be removed via hot filtration. If it dissolves completely, baseline solubility is confirmed.

  • Anti-Solvent Titration: While maintaining the temperature at 50°C, add n-Heptane dropwise until the solution becomes faintly turbid (cloudy).

  • Zone Correction: Immediately add 1-2 drops of Ethyl Acetate until the solution just turns clear again.

    • Self-Validation Check: This precise transition validates that the solution is resting exactly on the boundary of the metastable zone[2].

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed over 4 hours. Do not use an ice bath initially, as rapid cooling induces oiling out.

  • Harvesting: Once crystals form, cool the mixture to 4°C for 1 hour to maximize yield, then filter and wash with cold n-Heptane.

Protocol B: Vapor Diffusion for X-Ray Quality Single Crystals

When standard cooling fails, vapor diffusion allows for an ultra-slow increase in supersaturation, which is critical for flexible molecules.

  • Inner Vial Preparation: Dissolve 10-15 mg of the compound in 0.5 mL of Toluene in a small 2 mL glass vial. Leave this vial uncapped.

  • Outer Chamber Setup: Place the small vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the volatile anti-solvent).

  • System Sealing: Cap the outer 20 mL vial tightly.

    • Causality: Hexane has a higher vapor pressure than Toluene. Over 3-7 days, Hexane vapors will slowly diffuse into the Toluene solution, gradually lowering the solubility of the pyridine derivative and promoting highly ordered crystal nucleation[2].

Section 3: Troubleshooting Guide & FAQs

Q: My compound is oiling out (forming a milky emulsion) instead of crystallizing. How do I fix this? A: Oiling out means the solution crossed the LLPS boundary because supersaturation occurred too quickly[1]. Do not discard the flask. Reheat the mixture until the oil dissolves back into a clear solution. Add 10-15% more of your "good" solvent (e.g., Ethyl Acetate) to lower the overall concentration, and reduce your cooling rate[4].

Q: Why does 5-Bromo-2-(cyclopentylmethoxy)pyridine selectively oil out when I use Tetrahydrofuran (THF)? A: THF is a powerful, highly coordinating solvent that strongly solvates the basic pyridine nitrogen while simultaneously solubilizing the lipophilic cyclopentyl tail. As supersaturation is reached, the energetic penalty of desolvating the THF-pyridine complex is higher than the lattice energy gained by crystallization. Consequently, the compound forms an oil[3]. Avoid THF for the final crystallization of this specific scaffold.

Q: The solution is perfectly clear at 4°C, but no crystals are forming. What is the mechanistic cause? A: Your solution is trapped in the metastable zone; it is supersaturated but lacks the kinetic energy or surface area to initiate nucleation[2]. You must lower the activation energy barrier. Solution: Vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions release microscopic glass shards that act as heterogeneous nucleation sites, instantly triggering crystal growth.

Q: Can I use acid-base chemistry to pre-purify the compound if crystallization keeps failing? A: Yes. Because the pyridine ring is weakly basic, you can utilize an acid-base extraction prior to crystallization. Dissolve the crude oil in an organic solvent and wash with dilute HCl. The pyridine protonates and moves into the aqueous layer, leaving non-basic impurities behind[5]. Basifying the aqueous layer with NaOH and re-extracting with organics yields a highly pure precursor that will crystallize much more readily.

Section 4: Diagnostic Workflows

Crystallization_Diagnostics Start Initiate Cooling of Supersaturated Solution Observe Visual Inspection at 25°C Start->Observe StateOil Milky Emulsion / Oil (Phase Separation) Observe->StateOil StateClear Clear Solution (Metastable Zone) Observe->StateClear ActionOil Add 10% Good Solvent Reheat to 50°C StateOil->ActionOil ActionClear Mechanical Scratching or Add Seed Crystal StateClear->ActionClear Success Solid Nucleation & Crystal Growth ActionOil->Success ActionClear->Success

Caption: Diagnostic workflow for resolving phase separation during pyridine crystallization.

References

  • Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[Link]

Sources

Preventing hydrolysis of alkoxypyridines under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting. For researchers and drug development professionals working with heterocyclic scaffolds, the unintended cleavage of alkoxypyridines under acidic conditions is a frequent and frustrating bottleneck.

This guide dissects the mechanistic causality of alkoxypyridine degradation and provides self-validating, field-proven protocols to preserve these sensitive moieties during complex synthetic sequences.

Mechanistic Insights: Why Do Alkoxypyridines Hydrolyze?

To prevent degradation, we must first understand the causality of the cleavage. Unlike standard aromatic ethers (e.g., anisole), alkoxypyridines possess a highly basic nitrogen atom in the aromatic ring.

When exposed to Brønsted acids, the pyridine nitrogen rapidly protonates to form a pyridinium ion. This intermediate strongly withdraws electron density from the ring, rendering the carbon attached to the alkoxy group highly electrophilic. If a nucleophile is present—most commonly adventitious water or halide ions—it will attack either the alkyl group (via an SN​2 mechanism) or the ring carbon (via an SN​Ar mechanism). This results in the cleavage of the C-O bond. The reaction is thermodynamically driven by the formation of the highly stable1[1].

Mechanism A Alkoxypyridine (Stable Ether) B Pyridinium Ion (Electrophilic Ring) A->B Brønsted Acid (H+) C Nucleophilic Attack (H2O / Halide) B->C Heat + Nucleophile D Pyridone Tautomer (Thermodynamic Sink) C->D C-O Cleavage

Fig 1. Acid-catalyzed hydrolysis pathway of alkoxypyridines to pyridones.

Troubleshooting FAQs

Q: Why are 2-alkoxy and 4-alkoxypyridines significantly more sensitive to acidic cleavage than 3-alkoxypyridines? A: The regiochemistry dictates the thermodynamic stability of the byproduct. Cleavage of 2- and 4-alkoxypyridines yields 2-pyridone and 4-pyridone, respectively. These products are highly stable due to their ability to undergo lactam-lactim tautomerization, forming stable amide-like resonance structures[1]. In contrast, 3-alkoxypyridines cannot form an uncharged, stable pyridone tautomer, which raises the activation energy for their cleavage and renders them more robust under identical acidic conditions.

Q: How can I perform a Boc-deprotection on a molecule containing a 2-methoxypyridine moiety without cleaving the methoxy group? A: The key is eliminating the nucleophile (water). While TFA in DCM is standard for Boc removal, the presence of adventitious water drives the hydrolysis of the alkoxypyridine. You must use strictly anhydrous TFA/DCM and add a carbocation scavenger like triisopropylsilane (TIPS). By keeping the reaction cold (0 °C) and anhydrous, you kinetically favor the Boc deprotection over the higher-barrier ether cleavage.

Q: Can I use Lewis acids instead of Brønsted acids to avoid protonating the pyridine ring? A: Yes, but with strict selection criteria. Mild Lewis acids like zinc chloride ( ZnCl2​ ) are generally well-tolerated. However, strong Lewis acids like Boron Tribromide ( BBr3​ ) or L-selectride are classic reagents explicitly utilized for the intentional 2[2]. If a Lewis acid is required for your specific transformation, opt for TMSOTf in the presence of a non-nucleophilic base like 2,6-lutidine.

Quantitative Data: Acidic Conditions vs. Alkoxypyridine Stability

When synthesizing or handling3, researchers must account for their sensitivity to elevated temperatures in acidic media[3]. The table below summarizes the quantitative recovery of a standard 2-methoxypyridine substrate under various deprotection conditions.

Acid SystemSolvent EnvironmentTemp (°C)Time (h)Alkoxypyridine Recovery (%)Pyridone Formation (%)
3M HCl (aq) H2​O / MeOH804.0< 5.0> 90.0
TFA (50% v/v)DCM (Contains 5% H2​O )252.045.254.8
TFA (50% v/v) + 2% TIPSStrictly Anhydrous DCM252.098.1< 1.9
TMSOTf (1.5 eq) + 2,6-LutidineStrictly Anhydrous DCM01.099.5< 0.5

Data Interpretation: The introduction of even 5% water into a TFA/DCM mixture results in >50% degradation of the alkoxypyridine. Eliminating water and controlling temperature are non-negotiable parameters.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Deprotection of N-Boc in the Presence of Alkoxypyridines

This protocol replaces traditional aqueous Brønsted acids with strictly anhydrous conditions. The workflow is designed as a self-validating system : it incorporates in-process LC-MS monitoring where the absence of the M-14 peak (demethylation) confirms that the critical cold-quenching step can be initiated safely.

Workflow S1 1. Substrate Prep Anhydrous Solvent S2 2. Scavenger Add TIPS/Anisole S1->S2 S3 3. Acid Addition Cool to 0°C, Add TFA S2->S3 S4 4. Monitor LC-MS for Pyridone S3->S4 S5 5. Cold Quench Sat. NaHCO3 at 0°C S4->S5

Fig 2. Workflow for safe acidic deprotection of alkoxypyridine compounds.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the alkoxypyridine-containing substrate (1.0 mmol) in flame-dried, anhydrous Dichloromethane (10 mL) under an inert argon atmosphere.

    • Causality: Excluding adventitious water removes the primary nucleophile responsible for the4[4].

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 mmol) to the solution.

    • Causality: TIPS acts as a soft nucleophile to scavenge tert-butyl cations generated during Boc deprotection, preventing them from participating in side reactions that could activate the pyridine ring.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Causality: Lower thermal energy significantly reduces the rate of the high-activation-energy SN​Ar / SN​2 hydrolysis pathway while still allowing the lower-barrier Boc deprotection to proceed.

  • Acid Addition: Dropwise add anhydrous Trifluoroacetic Acid (TFA, 2.0 mL) over 5 minutes to prevent localized exotherms.

  • In-Process Monitoring (Validation Check): After 30 minutes, sample 10 µL of the reaction, dilute in cold acetonitrile, and analyze via LC-MS.

    • Validation: Proceed to step 6 only if the desired deprotected mass is observed and the pyridone byproduct mass (M-14 for methoxy) is <2% relative area. If cleavage is detected, immediately proceed to Step 6 to halt further degradation.

  • Cold Quenching: Rapidly transfer the reaction mixture via cannula into a vigorously stirred, pre-cooled (0 °C) saturated aqueous NaHCO3​ solution (20 mL).

    • Causality: Immediate neutralization at 0 °C prevents the exothermic mixing of acid and water from providing the thermal energy needed for rapid aqueous hydrolysis.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: acs.
  • Source: arkat-usa.

Sources

Reaction time optimization for alkylation of 5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alkylation of 5-bromo-2-hydroxypyridine. This portal is designed for drug development professionals and synthetic chemists facing regioselectivity challenges. Because 5-bromo-2-hydroxypyridine exists in a tautomeric equilibrium with 5-bromo-2-pyridone, it acts as an ambident nucleophile 1. Controlling the reaction time, alongside the thermodynamic and kinetic parameters, is critical to selectively isolating either the O-alkylated or N-alkylated regioisomer.

Mechanistic Pathway & Reaction Time Dynamics

The fundamental challenge in functionalizing 5-bromo-2-hydroxypyridine is steering the reaction toward the desired heteroatom. The diagram below illustrates how reaction time and conditions bifurcate the mechanistic pathways.

ReactionDynamics Substrate 5-Bromo-2-hydroxypyridine (Ambident Anion) Cond_O Kinetic Pathway Ag2CO3, Non-polar Solvent (e.g., Toluene) Substrate->Cond_O Hard Electrophile Cond_N Thermodynamic Pathway K2CO3, Polar Aprotic Solvent (e.g., DMF) Substrate->Cond_N Soft Electrophile Prod_O O-Alkylated Isomer (Fast Formation) Cond_O->Prod_O Short Time (1 - 4 hrs) Prod_N N-Alkylated Isomer (Stable Formation) Cond_N->Prod_N Extended Time (12 - 24 hrs) Prod_O->Prod_N Prolonged Heating (Thermal Rearrangement)

Divergent kinetic and thermodynamic alkylation pathways for 5-bromo-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why does reaction time dictate the N:O alkylation ratio? A1: The regioselectivity is governed by the competition between kinetic and thermodynamic control 2. O-alkylation is generally the kinetic product; the oxygen atom carries a higher localized negative charge density when deprotonated, making it react faster with hard electrophiles. Short reaction times (1–4 hours) trap this kinetic product before it can equilibrate. Conversely, the N-alkylated pyridone is thermodynamically more stable due to the preservation of the robust amide-like resonance structure. Extended reaction times (12–24 hours) allow the system to overcome the activation energy barrier, driving the equilibrium toward N-alkylation 1.

Q2: How do base selection and time intersect? A2: Base selection alters the nature of the nucleophile. Silver salts (e.g., Ag2​CO3​ ) coordinate tightly with the leaving group (halide) of the alkylating agent, creating a "hard" electrophilic center that rapidly attacks the "hard" oxygen atom, locking in the O-alkyl product within a few hours 3. Alkaline metal salts (e.g., K2​CO3​ ) generate a more "naked" ambident anion in polar solvents, which over an extended reaction time (>12 hours) will funnel into the more stable N-alkylated form 4.

Q3: Can I use microwave irradiation to compress the reaction time? A3: Yes. Microwave irradiation can drastically shorten reaction times from 24 hours to approximately 60 minutes 4. However, extreme caution is required: the rapid influx of thermal energy can cause the kinetically favored O-alkyl product to undergo thermal rearrangement into the N-alkyl product, resulting in a loss of regioselectivity if the reaction is not quenched immediately.

Troubleshooting Guide
Symptom / IssueRoot Cause AnalysisCorrective Action
High O-alkylation when N-alkylation is desired Insufficient reaction time or use of non-polar solvents that prevent thermodynamic equilibration.Extend reaction time to 16–24 hours. Switch to a polar aprotic solvent (DMF or MeCN) and an alkali base ( K2​CO3​ or Cs2​CO3​ ) 1.
Incomplete conversion after 24 hours Poor electrophile reactivity or the presence of moisture quenching the ambident anion 5.Ensure strictly anhydrous conditions. If using an alkyl chloride/bromide, add 0.1 equiv of NaI to initiate an in situ Finkelstein reaction, increasing electrophilicity.
Degradation / Blackening of the reaction mixture Prolonged exposure to high temperatures (>100°C) for extended times (>24h).Optimize the time-temperature matrix. Lower the temperature to 80°C and monitor via LC-MS. Alternatively, explore catalyst- and base-free conditions with organohalides, which yield >99% N-selectivity under milder conditions 6.
Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, time, and the resulting major regioisomer.

Base SystemSolventTemp (°C)Reaction TimeMajor RegioisomerTypical Yield / Selectivity
Ag2​CO3​ Benzene / Toluene40–5024 hO-Alkylated 93–99% Yield 3
ZnO / ZnCl₂Toluene11024 hO-Alkylated High Selectivity 1
K2​CO3​ or NaH DMF0 to 8012–24 hN-Alkylated >85% Yield 1
Base-FreeNeat / OrganohalideRefluxVariableN-Alkylated >99% Selectivity [[6]]()
Cs2​CO3​ 1,4-Dioxane (MW)15025 minN-Alkylated Moderate Yield 7
Self-Validating Experimental Protocols
Protocol A: Kinetically-Controlled O-Alkylation (Time-Sensitive)

Objective: Trap the kinetic O-alkylated product before thermal rearrangement occurs.

  • Preparation: In a flame-dried flask wrapped in aluminum foil (to prevent silver degradation), dissolve 5-bromo-2-hydroxypyridine (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add Ag2​CO3​ (0.6 equiv). Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Heat the mixture to 45°C.

  • Self-Validation Check: Within 30–45 minutes, a distinct grayish-white precipitate ( AgBr or AgCl ) will form. This visual cue confirms that the silver salt is actively abstracting the halide and driving the kinetic O-alkylation.

  • Time Monitoring: Monitor strictly by TLC (Hexane:EtOAc 3:1) every 1 hour. The O-alkylated product will elute significantly faster (higher Rf​ ) than the highly polar starting material.

  • Quench: Stop the reaction precisely at 4 hours (or upon starting material consumption) to prevent equilibration. Filter immediately through a Celite pad to remove silver salts, then concentrate under reduced pressure.

Protocol B: Thermodynamically-Controlled N-Alkylation (Equilibration)

Objective: Drive the reaction to the most thermodynamically stable N-alkylated pyridone.

  • Deprotonation: Dissolve 5-bromo-2-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C. Add K2​CO3​ (2.0 equiv) portion-wise.

  • Self-Validation Check: The suspension will partially dissolve, and the solution may take on a slight yellow tint, indicating successful formation of the ambident anion.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80°C.

  • Equilibration Phase: Maintain heating for 16–24 hours.

  • Self-Validation Check: At the 4-hour mark, TLC may show a mixture of two spots (kinetic O-alkyl and thermodynamic N-alkyl). By the 16-hour mark, the higher Rf​ spot (O-alkyl) should diminish, funneling entirely into the lower Rf​ N-alkylated product.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

References
  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • ResearchGate / The Journal of Organic Chemistry. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.[Link]

  • MDPI. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. [Link]

  • HETEROCYCLES / Clockss. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES.[Link]

  • NIH / PMC. Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor.[Link]

Sources

Troubleshooting low conversion in Suzuki coupling of hindered pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting low conversion rates in the Suzuki-Miyaura coupling of sterically hindered pyridines.

Due to the unique electronic and steric properties of ortho-substituted and electron-deficient pyridines, standard coupling protocols often fail. This guide breaks down the causality behind these failures and provides field-proven, authoritative solutions.

Diagnostic Workflow for Low Conversion

Before adjusting your protocol, use the following diagnostic logic to identify the root cause of your reaction failure.

TroubleshootingLogic Start Low Conversion Detected CheckSM Analyze Crude by LC-MS Start->CheckSM Path1 Unreacted Pyridine Halide (No Protodeboronation) CheckSM->Path1 Path2 Protodeboronation of Boronic Acid Detected CheckSM->Path2 Path3 Homocoupling Byproducts CheckSM->Path3 Sol1 Barrier: Oxidative Addition Action: Switch to XPhos/SPhos Path1->Sol1 Sol2 Barrier: Base-promoted Cleavage Action: Use MIDA or Bpin esters Path2->Sol2 Sol3 Barrier: Oxygen / Slow Coupling Action: Rigorous Degassing Path3->Sol3

Diagnostic flowchart for identifying the root cause of low Suzuki coupling conversion.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing to couple ortho-substituted pyridine halides? The Causality: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but it often fails with sterically hindered substrates because the bulky ortho-substituents on the pyridine ring create a massive kinetic barrier to the initial oxidative addition step[1]. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. The Solution: Transition to dialkylbiaryl phosphine ligands developed by the Buchwald group, such as XPhos or SPhos [2]. These ligands are highly electron-rich, which accelerates oxidative addition into challenging C-X bonds. Their extreme steric bulk also promotes the formation of the highly active monoligated Pd(0) species while physically shielding the palladium center from unwanted coordination by the pyridine nitrogen[2]. For challenging aryl mesylates or tosylates, CM-phos is a highly effective alternative[3].

Q2: My LC-MS shows complete consumption of the 2-pyridylboronic acid, but no product formation. What is happening? The Causality: You are likely observing protodeboronation . 2-Pyridylboronic acids are notoriously unstable under standard basic Suzuki conditions[4]. The base coordinates to the empty p-orbital of the boron atom, forming a boronate complex that rapidly undergoes C-B bond cleavage to yield pyridine and a borate salt[5]. This competing side reaction outpaces the transmetalation step. The Solution: You must stabilize the boron species or remove the base.

  • Boron Masking: Convert the free boronic acid to a pinacol ester (Bpin) or a MIDA boronate. MIDA boronates slowly release the active boronic acid under mild aqueous conditions, keeping its steady-state concentration low and preventing bulk protodeboronation[6].

  • Base-Free Conditions: Implement a "cationic" Suzuki-Miyaura coupling. By using specific catalysts (like PAd₃-Pd) or aryldiazonium salts, transmetalation can proceed via an organopalladium cation intermediate at room temperature without the need for any exogenous base, completely bypassing base-promoted protodeboronation[5][7].

Q3: How do I select the right base and solvent system for hindered pyridines? The Causality: Transmetalation requires the base to activate the boron species, but strong bases (like NaOH or NaOtBu) can exacerbate protodeboronation and functional group degradation[8]. Additionally, steric hindrance slows down the entire reaction, meaning higher temperatures are often required, which necessitates solvents with higher boiling points. The Solution: Use a mild, heterogeneous base system like K₃PO₄ or Cs₂CO₃ [1]. A biphasic solvent system such as 1,4-Dioxane/Water (typically 4:1 or 10:1) is highly recommended. Dioxane allows for higher reflux temperatures (up to 100 °C) while the water ensures the inorganic base is sufficiently solvated to participate in the transmetalation transition state without causing immediate hydrolysis of the boronic acid.

Quantitative Comparison of Reaction Parameters

To highlight the impact of catalyst and reagent selection on hindered pyridine couplings, the following table summarizes typical conversion outcomes based on literature precedents and optimization campaigns[2][6][7].

Catalyst / Ligand SystemBoron SpeciesBase / SolventTypical Conversion (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)2-Pyridyl-B(OH)₂Na₂CO₃ / Toluene-H₂O< 10%Protodeboronation / No Ox. Add.
Pd(OAc)₂ / PPh₃2-Pyridyl-BpinK₂CO₃ / DMF20 - 30%Catalyst Poisoning by Pyridine
Pd₂(dba)₃ / XPhos2-Pyridyl-BpinK₃PO₄ / Dioxane-H₂O85 - 95%N/A (Highly Efficient)
PAd₃-Pd (Cationic)2-Pyridyl-B(OH)₂None / THF80 - 90%N/A (Base-free conditions)
Pd / CM-phosPyridyl MesylateK₃PO₄ / t-AmOH85 - 98%N/A (Excellent for Mesylates)

Mechanistic Bottlenecks in the Catalytic Cycle

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific mechanistic failure points introduced by hindered pyridines.

SuzukiCycle Pd0 Pd(0)L Active Catalyst Block1 Steric Hindrance Blocks Addition Pd0->Block1 Oxidative Addition PdII_Ox Pd(II) Complex (Ar-Pd-X) Block2 Protodeboronation Destroys Boron PdII_Ox->Block2 Transmetalation (+ Base, + Ar'-B) PdII_Trans Pd(II) Complex (Ar-Pd-Ar') PdII_Trans->Pd0 Product Coupled Product (Ar-Ar') PdII_Trans->Product Reductive Elimination Block1->PdII_Ox Block2->PdII_Trans

Mechanistic bottlenecks in the Suzuki cycle for hindered pyridines.

Self-Validating Experimental Protocol: Optimized Coupling of Hindered Pyridines

This protocol utilizes a highly active Pd/XPhos system designed to overcome steric hindrance and minimize protodeboronation. It is structured as a self-validating system: specific visual and analytical checkpoints are included to ensure the reaction is proceeding correctly.

Materials Required:

  • Hindered Pyridine Halide (1.0 equiv)

  • Pyridyl or Aryl Pinacol Boronate Ester (Bpin) (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • XPhos ligand (10 mol%)

  • K₃PO₄ (Anhydrous, finely ground, 3.0 equiv)

  • 1,4-Dioxane and Degassed Deionized Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst Complex (The Validation Checkpoint):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%).

    • Evacuate and backfill the flask with ultra-pure Argon three times.

    • Add 2 mL of anhydrous, degassed 1,4-Dioxane.

    • Self-Validation Check: Stir at room temperature for 15-20 minutes. The solution should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow or orange-yellow color. This color change confirms the successful formation of the active monoligated Pd(0)-XPhos complex. If the solution remains dark purple, your catalyst is dead or oxygen is present[9].

  • Substrate Addition:

    • To a separate dry flask, add the hindered pyridine halide (1.0 equiv), the Bpin ester (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Evacuate and backfill with Argon three times.

  • Reaction Initiation:

    • Transfer the pre-formed catalyst solution to the substrate flask via a gastight syringe.

    • Add the remaining degassed 1,4-Dioxane and degassed water (to achieve a 10:1 Dioxane:Water ratio, approx. 0.2 M concentration regarding the halide).

    • Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Monitoring and Quenching:

    • Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. You should observe the consumption of the pyridine halide. If protodeboronation is occurring, you will see the mass of the uncoupled pyridine (from the boronate) spike. If so, lower the temperature to 70 °C for subsequent runs.

    • Upon complete consumption of the starting halide (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for purification.

References

  • Blakemore, D. C., et al. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016. Available at:[Link]

  • Isley, Nicholas A., et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship. Available at:[Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at:[Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at:[Link]

  • Problems with Suzuki coupling. r/Chempros - Reddit. Available at:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at:[Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Comparison Guide: Structural Validation of 5-Bromo-2-(cyclopentylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, 5-Bromo-2-(cyclopentylmethoxy)pyridine serves as a highly valuable halogenated building block. Its dual functionality—a reactive aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a lipophilic cyclopentylmethoxy ether for target binding—makes it ubiquitous in the synthesis of complex active pharmaceutical ingredients (APIs).

However, ensuring the structural integrity and absolute purity of this starting material is paramount to prevent downstream catalytic poisoning and yield reduction. This guide objectively compares analytical Nuclear Magnetic Resonance (NMR) platforms—specifically High-Field (600 MHz) versus Benchtop (80 MHz) systems—and evaluates solvent effects (CDCl₃ vs. DMSO-d₆) to establish a self-validating protocol for the quantitative 1H NMR (qNMR) analysis of this critical intermediate.

Mechanistic & Structural Grounding: The 1H NMR Profile

To accurately validate 5-Bromo-2-(cyclopentylmethoxy)pyridine, one must understand the causality behind its chemical shifts and multiplicity. The molecule presents two distinct magnetic environments: an electron-deficient heteroaromatic ring and a flexible, aliphatic ether side chain.

  • The Pyridine Ring (Spin System): The nitrogen atom and the electronegative oxygen at position 2 create a strong resonance and inductive effect, while the bromine at position 5 withdraws electron density.

    • H6 (ortho to Br, meta to N): Appears most downfield (~8.15 ppm) as a fine doublet ( J≈2.5 Hz) due to meta-coupling with H4.

    • H4 (para to OR, ortho to Br): Appears at ~7.60 ppm as a doublet of doublets ( J≈8.8,2.5 Hz), coupled to both H3 (ortho) and H6 (meta).

    • H3 (ortho to OR): Shielded by the electron-donating resonance of the alkoxy group, appearing at ~6.65 ppm as a doublet ( J≈8.8 Hz).

  • The Cyclopentylmethoxy Group:

    • -O-CH₂-: The methylene protons adjacent to the oxygen are heavily deshielded (~4.10 ppm). Because they are adjacent to the tertiary methine (CH) of the cyclopentyl ring, they appear as a distinct doublet ( J≈7.0 Hz).

    • Cyclopentyl Envelope: The tertiary CH (~2.35 ppm) and the four CH₂ groups (8 protons, ~1.30–1.85 ppm) form a complex set of overlapping multiplets due to second-order coupling effects and ring puckering.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

The choice of NMR platform dictates the resolution of complex multiplets and the limit of detection for trace impurities. While benchtop NMR has revolutionized in-fume-hood reaction monitoring [1], high-field NMR remains the gold standard for absolute structural elucidation.

Table 1: Analytical Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Neodymium)
Chemical Shift Dispersion Excellent ( Δν/J is very large)Moderate ( Δν/J is small)
Pyridine Ring Resolution Baseline separation of H6, H4, H3H6 and H4 may show partial overlap depending on shimming
Cyclopentyl Envelope Distinct multiplets for CH and CH₂ groupsAppears as a broad, unresolved aliphatic "hump"
Limit of Detection (LOD) < 0.1% (Ideal for trace impurities)~1-2% (Suitable for bulk purity)
Cryogen Requirements Liquid Helium / Liquid NitrogenNone (Plug-and-play)
Primary Application qNMR Purity, Trace Analysis, PublicationQuick ID, Reaction Monitoring, Process Control

Expert Insight: The fundamental limitation of benchtop NMR for 5-Bromo-2-(cyclopentylmethoxy)pyridine is the roofing effect and second-order coupling in the cyclopentyl ring. Because the J -coupling constants remain static regardless of field strength, but the frequency difference ( Δν ) between signals shrinks at 80 MHz, the aliphatic protons merge into an unresolved envelope. However, for simply verifying the presence of the pyridine core and the -O-CH₂- linkage, benchtop NMR provides a highly efficient, cost-effective alternative [2].

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

Solvent selection directly impacts the chemical shift ( δ ) and the longitudinal relaxation time ( T1​ ) of the protons, which is critical for quantitative integration [3].

Table 2: Solvent Effects on Chemical Shifts (Simulated at 600 MHz)
Proton AssignmentShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Causality / Mechanism
H6 (Pyridine) 8.15 (d)8.28 (d)DMSO-d₆ is a strong hydrogen-bond acceptor and highly polar, deshielding the acidic aromatic protons.
H4 (Pyridine) 7.60 (dd)7.85 (dd)Increased solvent polarity stabilizes the pyridine dipole, shifting H4 downfield.
H3 (Pyridine) 6.65 (d)6.82 (d)Minimal hydrogen bonding, but general solvent dielectric effect causes slight deshielding.
-O-CH₂- 4.10 (d)4.05 (d)Aliphatic ether protons are relatively insensitive to solvent polarity changes.
Residual Solvent Peak 7.26 (s)2.50 (quintet)CDCl₃ overlaps less with the aliphatic region, making it preferred for cyclopentyl analysis.

Recommendation: CDCl₃ is the preferred solvent for routine structural verification due to its low viscosity (faster tumbling, sharper lines) and lack of interference in the aliphatic region. DMSO-d₆ should be utilized for qNMR if the chosen internal standard (e.g., Maleic acid) suffers from poor solubility in chloroform [4].

Experimental Protocol: Self-Validating qNMR Workflow

To establish a self-validating system for determining the absolute purity of 5-Bromo-2-(cyclopentylmethoxy)pyridine, a rigorous quantitative NMR (qNMR) protocol must be followed. This ensures that the integrated area of the resonance signal is directly proportional to the number of nuclei [5].

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection

  • Select an internal standard with a known, certified purity (e.g., NIST SRM).

  • Criteria: The IS must have a singlet peak that does not overlap with the analyte. For 5-Bromo-2-(cyclopentylmethoxy)pyridine in CDCl₃, 1,4-Dinitrobenzene (singlet at ~8.4 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm) are excellent choices.

Step 2: Gravimetric Sample Preparation

  • Use a microbalance (readability of 0.01 mg) calibrated prior to use.

  • Accurately weigh ~20.00 mg of 5-Bromo-2-(cyclopentylmethoxy)pyridine and ~10.00 mg of the internal standard into a clean glass vial.

  • Causality: Gravimetric precision is the highest source of error in qNMR. Co-weighing eliminates volumetric transfer errors.

Step 3: Dissolution and Transfer

  • Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as a chemical shift reference).

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete homogeneity.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 4: NMR Acquisition Parameters (600 MHz)

  • Pulse Angle: Set to a strict 90° pulse to ensure maximum transverse magnetization.

  • Relaxation Delay ( D1​ ): This is the most critical parameter. Measure the T1​ relaxation time of the slowest relaxing proton (usually the IS or H6 of the pyridine) using an Inversion Recovery experiment. Set D1​≥5×T1​ (typically 30–60 seconds) to guarantee >99.3% longitudinal relaxation between scans.

  • Number of Scans (NS): Acquire ≥64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Decoupling: Ensure ¹³C satellites are accounted for, or use a ¹³C-decoupled ¹H sequence if extreme precision is required [5].

Step 5: Data Processing & Purity Calculation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz).

  • Perform rigorous manual phase correction (zero and first order) and baseline correction (polynomial fit).

  • Integrate the IS singlet and the H4 (7.60 ppm) or -O-CH₂- (4.10 ppm) signals of the analyte.

  • Calculate absolute purity ( Px​ ) using the standard qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Workflow Visualization

The following logic diagram outlines the decision-making process for analyzing 5-Bromo-2-(cyclopentylmethoxy)pyridine, ensuring the correct platform and protocol are utilized based on the analytical goal.

G Start Synthesized/Purchased 5-Bromo-2-(cyclopentylmethoxy)pyridine Decision Goal of Analysis? Start->Decision Benchtop Benchtop NMR (80 MHz) Reaction Monitoring / Quick ID Decision->Benchtop Routine Check HighField High-Field NMR (600 MHz) qNMR Purity / Multiplet Resolution Decision->HighField Rigorous Validation Prep Sample Prep: Weigh Analyte + Internal Standard Dissolve in CDCl3 or DMSO-d6 HighField->Prep Acq Acquisition: Optimize T1 Delay (D1 > 5*T1) 90° Pulse Angle Prep->Acq Analysis Data Processing: Phase & Baseline Correction Integration for Purity Acq->Analysis

Caption: Decision tree and qNMR validation workflow for 5-Bromo-2-(cyclopentylmethoxy)pyridine.

Conclusion

For the routine identification and reaction monitoring of 5-Bromo-2-(cyclopentylmethoxy)pyridine, benchtop NMR provides unprecedented speed and accessibility, albeit at the cost of resolving the complex aliphatic cyclopentyl envelope. However, for absolute structural validation and purity determination suitable for regulatory submissions or rigorous drug development, high-field (600 MHz) qNMR remains strictly necessary. By adhering to the precise gravimetric and relaxation-delay protocols outlined above, researchers can establish a self-validating, highly trustworthy analytical framework.

References

  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Magritek. Available at:[Link]

  • Fourier 80 - Benchtop NMR. Bruker. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. Available at:[Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. National Institutes of Health (PMC). Available at:[Link]

LC-MS Fragmentation Pattern of 5-Bromo-2-(cyclopentylmethoxy)pyridine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, the structural elucidation of halogenated heteroaromatic building blocks is a critical quality control step. 5-Bromo-2-(cyclopentylmethoxy)pyridine (C₁₁H₁₄BrNO) is a highly versatile intermediate. Analyzing its structural integrity via Liquid Chromatography-Mass Spectrometry (LC-MS) requires a nuanced understanding of ether cleavage dynamics and halogen isotopic signatures.

This guide objectively compares the analytical performance of two dominant mass spectrometry platforms—High-Resolution Orbitrap (HCD) versus Unit-Resolution Triple Quadrupole (QqQ CID) —in mapping the fragmentation pattern of this specific molecule. By understanding the causality behind its dissociation pathways, researchers can establish self-validating quantitative and qualitative workflows.

Molecular Profile & Ionization Dynamics

In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen readily accepts a proton, yielding an abundant [M+H]⁺ precursor ion. The most defining analytical feature of this molecule is the presence of a single bromine atom.

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[1]. Consequently, the intact protonated molecule presents as a distinct isotopic doublet at m/z 256.0337 and m/z 258.0316 . This 1:1 doublet serves as a self-validating internal tracker : any fragment ion generated during MS/MS that retains this doublet definitively contains the bromine atom, while any fragment appearing as a singlet has undergone halogen loss[1].

Mechanistic Fragmentation Pathways: The "Why" Behind the Ions

Tandem mass spectrometry (MS/MS) relies on the controlled dissociation of precursor ions to deduce structural connectivity[2]. For 5-Bromo-2-(cyclopentylmethoxy)pyridine, the fragmentation cascade is driven by the thermodynamic stability of the resulting neutral losses and product ions.

Primary Cleavage: Alkyl Ether Dissociation

The weakest linkage in this molecule is the ether bond connecting the bulky cyclopentylmethoxy group to the pyridine ring. Under collisional activation, alkoxypyridines do not typically undergo simple homolytic cleavage. Instead, the ether oxygen facilitates a concerted hydrogen transfer (analogous to a McLafferty rearrangement), resulting in the neutral loss of methylenecyclopentane (C₆H₁₀, 82.078 Da) .

  • Causality: This specific neutral loss is highly favored because the remaining structure (5-bromo-2-hydroxypyridine) immediately tautomerizes into the highly stable 5-bromo-2-pyridone [3]. This yields the base peak fragment at m/z 173.9554 / 175.9534 .

Secondary Cleavages: Ring Contraction and Halogen Loss

From the stable 5-bromo-2-pyridone intermediate, higher collision energies trigger two competing secondary pathways:

  • Halogen Cleavage: The expulsion of hydrogen bromide (HBr, 79.926 / 81.924 Da) yields a singlet fragment at m/z 94.0293 . The disappearance of the 1:1 doublet validates the loss of the bromine atom.

  • Ring Contraction: The loss of carbon monoxide (CO, 27.995 Da) is a hallmark of pyridone species, resulting in a contracted pyrrole-like fragment at m/z 145.9605 / 147.9585 (retaining the bromine doublet).

Fragmentation M [M+H]+ m/z 256.03 / 258.03 (C11H15BrNO+) F1 Fragment A m/z 173.95 / 175.95 (C5H5BrNO+) M->F1 - C6H10 (82 Da) Neutral Loss F2 Fragment B m/z 94.03 (C5H4NO+) F1->F2 - HBr (80/82 Da) Halogen Cleavage F3 Fragment C m/z 145.96 / 147.96 (C4H5BrN+) F1->F3 - CO (28 Da) Ring Contraction

Fig 1. Mechanistic LC-MS/MS fragmentation pathway of 5-Bromo-2-(cyclopentylmethoxy)pyridine.

Platform Comparison: Orbitrap HCD vs. QqQ CID

When selecting an analytical platform for this compound, researchers must weigh mass accuracy against quantitative duty cycle.

High-Resolution Orbitrap (HCD)

Higher-energy C-trap Dissociation (HCD) is a beam-type fragmentation technique. Unlike traditional 3D ion traps, HCD does not suffer from a "low-mass cut-off," allowing for the unhindered detection of the m/z 94.03 fragment. The sub-3 ppm mass accuracy definitively proves that the 82 Da neutral loss is C₆H₁₀ and not an isobaric interference.

Unit-Resolution Triple Quadrupole (QqQ CID)

Collision-Induced Dissociation (CID) in a QqQ platform[2] provides unmatched sensitivity for targeted quantitation. By monitoring the specific transition of m/z 256.0 → 174.0 (Multiple Reaction Monitoring, MRM), researchers can achieve femtogram-level limits of detection (LOD) in complex biological matrices.

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD)

Fragment IonElemental FormulaTheoretical m/z (⁷⁹Br)Experimental m/zMass Error (ppm)Relative Abundance
[M+H]⁺ C₁₁H₁₅BrNO⁺256.0337256.0341+1.545%
Fragment A C₅H₅BrNO⁺173.9554173.9551-1.7100% (Base)
Fragment B C₅H₄NO⁺94.029394.0295+2.115%
Fragment C C₄H₅BrN⁺145.9605145.9601-2.730%

Table 2: Platform Performance Comparison

ParameterOrbitrap HRMS (HCD)Triple Quadrupole (CID)Analytical Advantage
Mass Resolution > 70,000 FWHMUnit (~0.7 Da FWHM)Orbitrap prevents false positives from isobaric background ions.
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitudeQqQ is vastly superior for pharmacokinetic (PK) quantitation.
Isotope Tracking Resolves fine isotopic structureTracks nominal mass doubletsOrbitrap confirms elemental formulas of unknown impurities.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system. Every choice is grounded in the physicochemical properties of the analyte.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the pyridine nitrogen prior to desolvation, thereby maximizing the[M+H]⁺ signal in ESI+.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Apply a shallow gradient from 20% to 80% organic mobile phase over 5 minutes.

  • Causality: The cyclopentylmethoxy group renders the molecule highly lipophilic. A shallow gradient ensures the compound is retained past the void volume, preventing ion suppression from early-eluting salts.

Step 3: Ionization & Precursor Selection

  • Action: Operate in ESI+ mode. Isolate the precursor window to include both m/z 256.0 and 258.0.

  • Causality: Isolating the entire isotopic envelope (rather than just the monoisotopic peak) allows the 1:1 bromine doublet to pass into the collision cell, enabling isotopic tracking in the resulting MS/MS spectra.

Step 4: Stepped Collision Energy (NCE)

  • Action: Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.

  • Causality: The ether bond is highly labile and cleaves at low energy (15%). The secondary ring contraction and halogen loss require higher kinetic energy (45%). Stepping the energy ensures all diagnostic fragments are captured in a single composite spectrum.

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Ionization (Precursor Isolation) S2->S3 S4 HCD/CID (Stepped NCE) S3->S4 S5 Data Analysis (Isotope Tracking) S4->S5

Fig 2. Standardized LC-MS/MS experimental workflow for halogenated pyridine analysis.

References

  • Title: US20230324398A1 - Reagent for mass spectrometry Source: Google Patents URL

Sources

A Comparative Guide to the HPLC Retention Time of 5-Bromo-2-(cyclopentylmethoxy)pyridine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-2-(cyclopentylmethoxy)pyridine is a heterocyclic compound whose structural motifs are common in advanced intermediates for drug synthesis. The rigorous control of its impurity profile is therefore critical. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the definitive technique for this purpose, offering high-resolution separation of the main component from its structurally similar impurities.[1]

This guide provides an in-depth analysis of the chromatographic behavior of 5-Bromo-2-(cyclopentylmethoxy)pyridine relative to its potential process-related impurities. We will not only present a robust, validated HPLC protocol but also delve into the physicochemical principles that govern the separation. By understanding the causal relationship between molecular structure and retention time, researchers can proactively troubleshoot analytical methods and interpret chromatograms with a higher degree of confidence.

Part 1: The Genesis of Impurities – A Synthetic Perspective

To predict and identify potential impurities, we must first understand the synthetic pathway. A common and efficient route to synthesize 5-Bromo-2-(cyclopentylmethoxy)pyridine (the API ) is via a Williamson ether synthesis. This typically involves the reaction of 2,5-dibromopyridine with sodium cyclopentylmethoxide, which is itself prepared from cyclopentylmethanol and a strong base.

This synthesis pathway logically suggests the following potential process-related impurities:

  • Impurity A: 2,5-Dibromopyridine (Unreacted Starting Material)

  • Impurity B: Cyclopentylmethanol (Unreacted Reagent)

  • Impurity C: 5-Bromo-2-hydroxypyridine (Hydrolysis Product)

  • Impurity D: 2-(Cyclopentylmethoxy)pyridine (Reductive De-bromination By-product)

  • Impurity E: 3,5-Dibromo-2-(cyclopentylmethoxy)pyridine (Over-bromination or Isomeric Impurity By-product)

Understanding these structures is the first step in developing a method capable of resolving them.

Part 2: The Science of Separation – Predicting Elution Order

In reversed-phase HPLC (RP-HPLC), the fundamental principle of separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[2][3] Molecules with greater hydrophobicity (less polarity) will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.

Let's analyze the expected retention behavior:

  • The API: 5-Bromo-2-(cyclopentylmethoxy)pyridine

    • Structure: Contains a large, non-polar cyclopentyl group and a hydrophobic bromine atom. The pyridine ring and ether oxygen contribute some polarity. This combination results in a significantly hydrophobic molecule that will be well-retained on a C18 column.

  • The Impurities (Predicted Elution Order: Early to Late)

    • Impurity B (Cyclopentylmethanol): Extremely polar due to the hydroxyl (-OH) group. It will have minimal interaction with the C18 stationary phase and will elute very early, likely near the solvent front.

    • Impurity C (5-Bromo-2-hydroxypyridine): The replacement of the non-polar cyclopentylmethoxy group with a highly polar hydroxyl group makes this impurity significantly more polar than the API. It will elute much earlier than the API.

    • Impurity D (2-(Cyclopentylmethoxy)pyridine): The absence of the bromine atom reduces the molecular weight and overall hydrophobicity. Bromine is a large, polarizable atom that contributes significantly to van der Waals interactions with the stationary phase. Its removal will lead to an earlier elution time compared to the API.

    • Impurity A (2,5-Dibromopyridine): This impurity lacks the large, non-polar cyclopentylmethoxy group. While it has two bromine atoms, the loss of the C6 alkyl ether group results in a net increase in polarity and a smaller hydrophobic surface area. Therefore, it is expected to elute earlier than the API.

    • Impurity E (3,5-Dibromo-2-(cyclopentylmethoxy)pyridine): The addition of a second bromine atom to the pyridine ring increases the molecule's hydrophobicity and surface area. This will enhance its interaction with the stationary phase, causing it to be retained longer and elute after the main API peak.

This logical analysis, grounded in the principles of chromatography, forms the basis for our method development strategy.

Part 3: A Self-Validating HPLC Protocol

The following protocol is designed for robust and reproducible separation. The choice of each parameter is deliberate and grounded in best practices for analyzing basic heterocyclic compounds.[4][5]

Chromatographic Conditions
ParameterRecommended ValueRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard for pharmaceutical analysis. A PDA detector is preferred for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeA C18 column provides the necessary hydrophobic character for retaining the API and its impurities. The 3.5 µm particle size offers a good balance of efficiency and backpressure.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, ensuring the pyridine nitrogen is consistently protonated (as the pyridinium ion). This prevents peak tailing from interactions with residual silanols on the stationary phase.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an excellent solvent for pyridine-containing compounds and typically provides sharper peaks and lower viscosity than methanol.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape. Maintaining a constant temperature is crucial for retention time stability.[8][9]
Injection Vol. 5 µLA small injection volume minimizes the potential for peak distortion.
Detector UV at 265 nmPyridine derivatives typically exhibit strong absorbance in the 250-270 nm range. 265 nm is a good starting point for sensitive detection of the API and brominated impurities.[6]
Run Time 25 minutesSufficient time to elute all expected impurities.
Gradient Elution Program

A gradient is essential to provide good resolution for the more polar, early-eluting impurities while ensuring the late-eluting, non-polar impurities are eluted in a reasonable time.[10]

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.060%40%
15.010%90%
20.010%90%
20.160%40%
25.060%40%
Experimental Workflow: Step-by-Step
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter both through a 0.45 µm membrane filter and degas thoroughly.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent. This ensures solubility of both polar and non-polar analytes.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-Bromo-2-(cyclopentylmethoxy)pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution at the same concentration as the standard solution using the same procedure.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.[7]

  • Injection and Data Acquisition: Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability. Then, inject the sample solution for analysis.

System Suitability Criteria (Trustworthiness)

To ensure the validity of the results, the system must meet predefined performance criteria based on the standard injections:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the API peak.

  • Theoretical Plates (Efficiency): ≥ 10000 for the API peak.

  • RSD of Retention Time: ≤ 0.5%

  • RSD of Peak Area: ≤ 1.0%

Part 4: Comparative Data Summary

The following table summarizes the expected chromatographic results based on the protocol and physicochemical principles described above. The Relative Retention Time (RRT) is calculated by dividing the retention time of the impurity by the retention time of the API.

AnalyteIdentityExpected RT (min)Expected RRTRationale for Retention Behavior
Impurity BCyclopentylmethanol~1.8~0.15Highly polar -OH group leads to minimal retention.
Impurity C5-Bromo-2-hydroxypyridine~3.5~0.29Polar -OH group significantly reduces hydrophobicity compared to the API.
Impurity D2-(Cyclopentylmethoxy)pyridine~8.9~0.74Less hydrophobic than API due to the absence of the bromine atom.
Impurity A2,5-Dibromopyridine~9.8~0.82More polar than API due to the absence of the large cyclopentylmethoxy group.
API 5-Bromo-2-(cyclopentylmethoxy)pyridine ~12.0 1.00 Reference Peak.
Impurity E3,5-Dibromo-2-(cyclopentylmethoxy)pyridine~14.5~1.21More hydrophobic than API due to the presence of an additional bromine atom.

Part 5: Visualization of Workflow and Logic

Visual diagrams are essential for conveying complex processes and relationships clearly.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase & Diluent Preparation Equilibration System Equilibration (30 min) MobilePhase->Equilibration Standard Standard Solution (0.5 mg/mL) SST System Suitability Test (5x Standard Inj.) Standard->SST Sample Sample Solution (0.5 mg/mL) Analysis Sample Injection Sample->Analysis Equilibration->SST SST->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Report Impurity Profiling & Quantification Data->Report

Caption: A typical experimental workflow for HPLC impurity analysis.

Retention_Logic API 5-Bromo-2-(cyclopentylmethoxy)pyridine (API) RRT = 1.00 Imp_B Impurity B Cyclopentylmethanol RRT ≈ 0.15 API:f1->Imp_B:f1  Loss of API structure; gain of -OH  (Drastic polarity increase) Imp_C Impurity C 5-Bromo-2-hydroxypyridine RRT ≈ 0.29 API:f1->Imp_C:f1  Loss of non-polar C6-ether; gain of -OH  (Large polarity increase) Imp_D Impurity D 2-(Cyclopentylmethoxy)pyridine RRT ≈ 0.74 API:f1->Imp_D:f1  Loss of hydrophobic Br atom  (Polarity increase) Imp_A Impurity A 2,5-Dibromopyridine RRT ≈ 0.82 API:f1->Imp_A:f1  Loss of non-polar C6-ether  (Net polarity increase) Imp_E Impurity E 3,5-Dibromo-2-(cyclopentylmethoxy)pyridine RRT ≈ 1.21 API:f1->Imp_E:f1  Gain of additional hydrophobic Br atom  (Polarity decrease)

Caption: Relationship between structural changes, polarity, and HPLC retention.

Conclusion

This guide has established a robust framework for the HPLC analysis of 5-Bromo-2-(cyclopentylmethoxy)pyridine and its key process-related impurities. By integrating an understanding of the synthetic process with the fundamental principles of reversed-phase chromatography, we can logically predict the elution order and develop a highly effective, stability-indicating method. The provided protocol, complete with detailed parameters and system suitability requirements, serves as a reliable starting point for quality control laboratories. This analytical-chemical approach ensures that the purity of this critical intermediate can be monitored with the highest degree of scientific rigor, safeguarding the quality of the final pharmaceutical product.

References

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SlidePlayer. Mechanisms of retention in HPLC.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Preprints.org. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • PubChem. 5-Bromo-2-methoxypyridine.
  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • Benchchem. Common impurities in commercial Pyridine-2-sulfonic acid.
  • R Discovery. On the reactivity of bromine atoms in brominated pyridines.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • University of Regensburg. BF3-Mediated Direct Functionalizations of Pyridines.
  • Benchchem. HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chem-Impex. 5-Bromo-2-methoxypyridine.
  • Wikipedia. Pyridine.
  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95%.
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • PubChem. 5-Bromo-2-cyclopropylpyrimidine.
  • IJNRD. (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.”.
  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.

Sources

Comprehensive Comparison Guide: FTIR Analytical Techniques for Ether Linkages in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, substituted pyridines containing ether linkages (e.g., methoxypyridines) are critical structural motifs. Accurate structural elucidation of these Active Pharmaceutical Ingredients (APIs) relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FT-IR (KBr pellet) —profoundly impacts spectral quality, reproducibility, and data interpretation (1[1], 2[2]).

As a Senior Application Scientist, this guide objectively compares these two dominant methodologies, providing field-proven experimental data, mechanistic causality for spectral shifts, and self-validating protocols to ensure analytical rigor.

Spectral Signatures & Mechanistic Causality

Before comparing instrumental techniques, it is essential to establish the fundamental vibrational modes of ether-linked pyridines. Table 1 summarizes the experimental IR peak assignments for two common derivatives.

Table 1: Experimental IR Peak Assignments for Methoxypyridines (3[3])

Vibrational Mode2-Methoxypyridine (cm⁻¹)5-Bromo-2-methoxypyridine (cm⁻¹)
Aromatic C-H Stretch 3065, 3010~3100–3000
CH₃ Asymmetric Stretch 2990~2980
C=C / C=N Ring Stretch 1595, 1480~1580, 1470
C-O-C Asymmetric Stretch 1290~1280
C-O-C Symmetric Stretch 1030~1030
C-Br Stretch N/A~680–550
The Causality of the Ether Peak Shift

In standard aliphatic ethers, the C-O-C asymmetric stretch typically manifests between 1150–1050 cm⁻¹ (4[4]). However, when the ether oxygen is conjugated with an electron-deficient heteroaromatic system like a pyridine ring, the oxygen's lone pairs participate in resonance with the π -system. This imparts partial double-bond character to the C-O bond, increasing its force constant. Consequently, the asymmetric C-O-C stretch in methoxypyridines stiffens and shifts to a significantly higher frequency, typically observed around 1290–1280 cm⁻¹ (3[3], 4[4]).

Objective Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

While both techniques utilize mid-infrared radiation, their physical interaction with the sample dictates their performance.

Table 2: Performance Comparison for Pyridine-Ether Analysis

ParameterATR-FTIRTransmission (KBr Pellet)Impact on Pyridine-Ether Analysis
Mechanism Internal reflection (evanescent wave)Direct bulk transmissionATR measures the surface layer; KBr measures the bulk sample (1[1], 5[5]).
Sample Prep None (direct application)Grinding with KBr, hydraulic pressingATR prevents moisture uptake; KBr risks water band overlap at 1640 cm⁻¹ (6[6]).
Spectral Output Wavelength-dependent intensitiesTrue Beer-Lambert transmissionATR requires algorithmic correction for library matching (6[6]).
Sensitivity Moderate (~1 µm penetration)High (longer effective pathlength)KBr is superior for detecting trace impurities in API formulations (7[7], 5[5]).
The Causality of Spectral Artifacts

In ATR-FTIR: The effective penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the infrared radiation ( λ ). Therefore, at higher wavenumbers (e.g., aromatic C-H stretches at ~3100 cm⁻¹), the penetration depth is shallower compared to lower wavenumbers (e.g., C-O-C stretches at ~1030 cm⁻¹). This causes the relative intensities of high-frequency peaks to appear artificially weaker in raw ATR spectra (7[7], 6[6]).

In KBr Transmission: KBr is highly hygroscopic. If the matrix is not properly desiccated, absorbed water manifests as a broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. The 1640 cm⁻¹ artifact is highly detrimental when analyzing pyridine derivatives, as it can completely mask the critical C=C/C=N ring stretching vibrations occurring between 1595 and 1480 cm⁻¹ (6[6]).

G Start Sample: Pyridine-Ether API Decision Primary Analytical Objective? Start->Decision QC Rapid QC & High Throughput Decision->QC Speed Trace Trace Analysis & Library Matching Decision->Trace Sensitivity ATR Select ATR-FTIR (Surface Analysis) QC->ATR KBr Select Transmission (Bulk KBr Pellet) Trace->KBr

Logical decision tree for selecting the optimal FTIR sampling technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a diagnostic check to prevent downstream data corruption.

Protocol A: ATR-FTIR Analysis (High-Throughput)
  • Instrument Preparation: Thoroughly clean the ATR crystal (Diamond or ZnSe) with isopropanol and a lint-free wipe (3[3]).

  • Background Validation (Self-Check): Acquire a background spectrum of the clean, dry crystal in the air. Validation: The background energy profile must be smooth with no negative peaks. If the baseline deviates by >2% transmittance, reclean the crystal.

  • Sample Application: Place the methoxypyridine sample directly onto the crystal. Apply pressure using the anvil to ensure intimate optical contact.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Data Processing: Apply an "extended ATR correction" algorithm. This mathematically compensates for the wavelength-dependent penetration depth, optimizing the C-H (~3100 cm⁻¹) and C-O-C (~1290 cm⁻¹) band intensities to match standard transmission libraries (6[6]).

Workflow Step1 1. Crystal Cleaning (Isopropanol wipe) Step2 2. Background Scan (Air, 32 scans) Step1->Step2 Step3 3. Sample Application (Ensure intimate contact) Step2->Step3 Step4 4. IR Acquisition (4000-400 cm⁻¹) Step3->Step4 Step5 5. Data Processing (ATR Correction) Step4->Step5

Step-by-step experimental workflow for ATR-FTIR spectral acquisition.

Protocol B: Transmission FT-IR via KBr Pellet (High-Sensitivity)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed moisture.

  • Blank Validation (Self-Check): Press a pellet using only the KBr matrix. Validation: Analyze this blank to ensure the absence of the 1640 cm⁻¹ water band. A contaminated blank will invalidate the detection of the pyridine C=N stretch (6[6]).

  • Sample Dispersion: Grind ~1-2 mg of the pyridine-ether API with ~100 mg of the dried KBr using an agate mortar and pestle until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 8-10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.

  • Spectral Acquisition: Place the pellet in the transmission holder and acquire the spectrum. The resulting data requires no algorithmic correction and adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative trace analysis (5[5]).

References

  • A Comparative Infrared Spectroscopy Guide to 5-Bromo-2-methoxypyridine and Related Compounds - BenchChem -[3]

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance - Athena Technology -[1]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd -[7]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press -[5]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments -[2]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM -[6]

  • Benzene and its derivatives: Ethers - TUM -[4]

Sources

Comparing reactivity of 5-bromo-2-methoxy vs 5-bromo-2-cyclopentylmethoxy pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Halogen: A Comparative Reactivity Guide to 5-Bromo-2-methoxypyridine and 5-Bromo-2-cyclopentylmethoxy pyridine

In pharmaceutical and agrochemical development, the selection of heteroaryl building blocks dictates not only the success of primary cross-coupling steps but also the downstream stability, solubility, and purification of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of two structurally related but functionally distinct scaffolds: 5-bromo-2-methoxypyridine and 5-bromo-2-cyclopentylmethoxy pyridine .

While both molecules share a reactive C-Br axis, the subtle architectural shift from a minimal methoxy group to a bulky cyclopentylmethoxy appendage fundamentally alters their physicochemical properties and secondary reactivity profiles.

Mechanistic Causality: Electronic Profiles vs. Steric Topography

Both substrates feature an electron-donating alkoxy group at the 2-position, which pushes electron density into the pyridine ring via resonance (+M effect). The primary reactive site is the C5-Br bond, which readily undergoes oxidative addition with transition metals (Pd, Ni).

  • Electronic Equivalence at C5: The +M effect slightly raises the activation energy for oxidative addition compared to electron-deficient pyridines. However, both substrates remain highly competent electrophiles, routinely achieving excellent yields in 1[1] and 2[2].

  • Steric Divergence at C2: The critical difference lies in the alkoxy appendage. The methoxy group is sterically unobtrusive. In contrast, the cyclopentylmethoxy group introduces a bulky, lipophilic umbrella.

  • Causality in Catalyst Performance: The steric bulk of the cyclopentyl ring physically shields the adjacent pyridine nitrogen. This suppression of unwanted transition-metal coordination prevents off-target chelation and catalyst poisoning—a common limitation when utilizing 3[3]. Furthermore, proximate steric effects play a major role in C-O bond stability; bulky alkoxy groups are remarkably more resistant to 4[4] during aggressive cross-coupling conditions.

Quantitative Performance & Reactivity Comparison

The following table summarizes the divergent performance metrics of these two building blocks based on their structural causality.

Table 1: Comparative Physicochemical & Reactivity Profile

Property / Reactivity5-Bromo-2-methoxypyridine5-Bromo-2-cyclopentylmethoxy pyridineCausality / Mechanism
Steric Bulk (C2 Position) Low (A-value ~0.6)High (Cyclopentyl ring)Cyclopentylmethoxy sterically shields the adjacent pyridine nitrogen.
Lipophilicity (cLogP) ~1.8~3.8Extended hydrocarbon framework dramatically increases hydrophobicity.
C5-Br Suzuki Coupling Excellent (93% yield)[1]Excellent (>85% yield)C5 is distal to the C2 alkoxy group; steric effects are negligible at the oxidative addition site.
Nitrogen Coordination Active (Coordinates metals)SuppressedSteric hindrance from the bulky cyclopentyl group blocks metal approach.
Ether Cleavage (BBr3) Fast (Standard SN2)Slower / Requires heatSteric crowding at the methylene carbon retards SN2 attack by bromide.

Visualizing Reactivity Pathways

MolecularReactivity cluster_0 5-Bromo-2-methoxypyridine cluster_1 5-Bromo-2-cyclopentylmethoxy pyridine M_Core C5-Br Bond High Reactivity C_Core C5-Br Bond High Reactivity M_Core->C_Core Equivalent Oxidative Addition M_Ether C2-Methoxy Fast Cleavage C_Ether C2-Cyclopentylmethoxy Hindered SN2 Cleavage M_Ether->C_Ether Slower Deprotection in Bulky Analog M_Nitrogen Pyridine N Accessible for Coordination C_Nitrogen Pyridine N Sterically Shielded M_Nitrogen->C_Nitrogen Reduced Catalyst Poisoning

Fig 1. Comparative reactivity mapping of the two pyridine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5-Functionalization)

This protocol describes the union of the 5-bromopyridine core with an arylboronic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromo-2-alkoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base Selection (Causality): Add a 4:1 mixture of 1,4-Dioxane and H₂O, followed by K₂CO₃ (2.0 equiv). Why this mixture? Dioxane easily solubilizes the highly lipophilic cyclopentylmethoxy derivative, while water dissolves the inorganic base. K₂CO₃ is chosen because the +M effect of the alkoxy group makes the pyridine slightly electron-rich, requiring a robust base to drive the formation of the reactive palladium-hydroxo complex.

  • Degassing: Purge the biphasic mixture with Argon for 15 minutes to prevent the oxidation of the Pd(0) active catalyst species.

  • Reaction: Heat to 80°C under continuous stirring for 12 hours.

  • Self-Validation (LC-MS Monitoring): Bromine possesses a distinct 1:1 isotopic signature (M and M+2 peaks). The complete disappearance of this doublet in the LC-MS chromatogram unambiguously confirms the consumption of the C-Br bond, distinguishing true chemical conversion from mere starting material precipitation.

Protocol B: Acid-Mediated O-Dealkylation (Ether Cleavage)

This protocol removes the alkoxy group to yield the corresponding 5-bromo-2-pyridone.

  • Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) and cool to -78°C under Argon.

  • Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 2.0 equiv) dropwise.

  • Reaction & Causality: Allow the reaction to warm to room temperature. Mechanistic note: BBr₃ coordinates to the ether oxygen, followed by an SN2 attack by bromide on the alkyl carbon. The unhindered methyl group in 5-bromo-2-methoxypyridine undergoes rapid cleavage. Conversely, the cyclopentylmethoxy group features β-branching that significantly retards the SN2 trajectory of the bromide ion, requiring extended reaction times (up to 24h) or elevated temperatures.

  • Self-Validation (UV-Vis Shift): Monitor via UV-Vis coupled to LC-MS. The successful cleavage yields a 2-pyridone, which undergoes a lactim-lactam tautomerization. This structural shift fundamentally alters the conjugated system, resulting in a distinct bathochromic shift (longer wavelength absorption) in the UV trace, validating deprotection in real-time.

Workflow Visualization

SuzukiWorkflow Step1 1. Reagents Ar-Br + Ar-B(OH)2 + Pd Catalyst Step2 2. Solvent/Base Dioxane/H2O + K2CO3 Step1->Step2 Step3 3. Degassing Argon Purge Step2->Step3 Step4 4. Reaction 80°C, 12h Step3->Step4 Step5 5. Validation LC-MS Br Isotope Disappearance Step4->Step5

Fig 2. Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Source: benchchem.
  • Source: rhhz.
  • Source: chemrxiv.
  • Source: acs.

Sources

Biological Activity Comparison: Cyclopentyl vs. Cyclopropyl Pyridine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals optimize lead compounds, the selection of peripheral ring structures on core scaffolds—such as the ubiquitous pyridine ring—profoundly impacts both pharmacodynamics and pharmacokinetics. A frequent optimization dilemma is choosing between a cyclopentyl and a cyclopropyl substituent.

While both are lipophilic cycloalkanes, substituting a cyclopentyl group with a cyclopropyl group is rarely a simple reduction in molecular weight; it fundamentally alters the conformational, electronic, and spatial properties of the molecule. This guide objectively compares the biological performance of these two analogs across multiple therapeutic targets, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: The Physicochemical Divide

To understand why these two rings yield vastly different biological activities when attached to a pyridine core, we must analyze their distinct physicochemical properties:

  • Conformational Restriction & Steric Bulk : The cyclopentane ring adopts a flexible, puckered "envelope" conformation, occupying a significant and dynamic three-dimensional volume. In contrast, the cyclopropane ring features three coplanar carbon atoms, rendering it flat, rigid, and sterically compact (1)[1]. In tight receptor pockets (e.g., the shallow S1 pockets of proteases or the 6-position of the A3 adenosine receptor), the cyclopentyl group often causes severe steric clashes, whereas the cyclopropyl group fits optimally (2)[2].

  • Electronic "Pseudo-π" Character : The C-C bonds in a cyclopropyl ring are shorter (1.51 Å) than typical alkane bonds and possess enhanced π-character (1)[1]. When attached directly to a pyridine ring, this allows for unique hyperconjugative interactions that can modulate the basicity (pKa) of the pyridine nitrogen, improving target engagement and metabolic stability. The purely aliphatic cyclopentyl group lacks this electronic capability.

  • Metabolic Stability : Cyclopropyl rings consistently provide compounds with excellent metabolic stability compared to larger, non-cyclic or puckered cyclic counterparts, preventing rapid cytochrome P450-mediated degradation (1)[1].

Comparative Biological Activity Data

Experimental data across diverse therapeutic areas consistently demonstrates the superiority of the cyclopropyl substitution over the cyclopentyl substitution on pyridine and related heterocyclic scaffolds.

Target SystemScaffold ClassCyclopropyl ActivityCyclopentyl ActivityPerformance Delta
A3 Adenosine Receptor 3,5-Diacyl-2,4-dialkylpyridineKi = 28 nMSignificant loss of affinityCyclopropyl highly favored due to tight pocket constraints[2]
Mitochondrial Cyt b (Malaria) Pyridine-related CarboxamidesEC50 = 0.065 µMEC50 = 1.2 µMCyclopropyl is ~18-fold more potent (3)[3]
HIF-1 (YC-1 Analogs) PyrazolopyridineIC50 = 0.30 µMIC50 = 0.90 µMCyclopropyl is 3-fold more potent (4)[4]
Retinoid X Receptor-α Benzothiazole-PyridineHigh Inhibitory ActivityLower Inhibitory ActivityCyclopropyl > Cyclopentyl (5)[5]

Structural & Pathway Visualizations

To conceptualize the optimization pipeline and the downstream pharmacological effects of these analogs, the following logical architectures are provided.

SAR_Workflow A Design (Ring Selection) B Synthesis (Pyridine Core) A->B C QC Validation (LC-MS/MS >95%) B->C D In Vitro Assay (Z' > 0.5) C->D E SAR Modeling D->E E->A Feedback

Caption: Iterative SAR workflow for optimizing cycloalkyl pyridine derivatives.

Pathway Ligand Cyclopropyl Pyridine (Active Conformer) Receptor Target Protein (e.g., A3AR / RXRα) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex (Sterically Optimized) Receptor->Complex Effect Downstream Signaling Modulation Complex->Effect Efficacy

Caption: Mechanism of action for optimized cyclopropyl pyridine antagonists.

Experimental Methodology: Self-Validating Screening Protocol

To objectively measure the performance delta between cyclopropyl and cyclopentyl analogs, researchers must utilize a self-validating assay system. The following Radioligand Competition Binding Assay protocol is engineered to prevent false positives caused by the differential lipophilicity of the cycloalkanes.

Rationale for Experimental Choices: Because cyclopentyl groups are highly lipophilic, they are prone to non-specific hydrophobic trapping in biological assays, which can artificially inflate apparent binding affinities. This protocol incorporates strict Quality Control (QC) and non-specific binding (NSB) mitigations.

Step-by-Step Methodology:
  • Compound Preparation & QC Validation :

    • Action: Synthesize the respective pyridine analogs. Prior to any biological testing, verify that compound purity is >95% using LC-MS/MS.

    • Causality: Trace impurities from the synthesis of sterically hindered cyclopentyl analogs can act as highly potent false-positive inhibitors.

  • Membrane Preparation :

    • Action: Isolate membranes from CHO cells stably expressing the target receptor (e.g., human A3 Adenosine Receptor). Quantify protein concentration via BCA assay to ensure well-to-well uniformity.

  • Assay Incubation :

    • Action: In a 96-well plate, combine 10 µg of membrane protein, a fixed concentration of radioligand (e.g., [125I]-AB-MECA for A3AR), and serial dilutions of the pyridine analogs (10 pM to 10 µM in assay buffer with max 1% DMSO final concentration).

  • Self-Validation (Controls & Z'-Factor) :

    • Action: Include "Total Binding" wells (vehicle only) and "Non-Specific Binding (NSB)" wells containing 10 µM of a known high-affinity reference ligand. Calculate the Z'-factor of the plate.

    • Causality: The assay is only deemed trustworthy and self-validated if the Z'-factor is > 0.5, proving the signal window is robust enough to differentiate the cyclopropyl vs. cyclopentyl delta.

  • Filtration & Quantification :

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic cyclopentyl analogs.

  • Data Analysis :

    • Action: Wash filters three times with ice-cold buffer, measure bound radioactivity via scintillation counting, and fit the competition curves using non-linear regression to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists Source: PMC / NIH URL
  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein Source: Malaria World URL
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat)
  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities Source: MDPI URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.